KetoABNO

Catalog No.
S615531
CAS No.
7123-92-4
M.F
C8H12NO2
M. Wt
154.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
KetoABNO

CAS Number

7123-92-4

Product Name

KetoABNO

Molecular Formula

C8H12NO2

Molecular Weight

154.19 g/mol

InChI

InChI=1S/C8H12NO2/c10-8-4-6-2-1-3-7(5-8)9(6)11/h6-7H,1-5H2

InChI Key

AMZBXNVXJGUYMF-UHFFFAOYSA-N

SMILES

C1CC2CC(=O)CC(C1)N2[O]

Synonyms

norpseudopelleterine-N-oxyl, NPPN

Canonical SMILES

C1CC2CC(=O)CC(C1)N2[O]

KetoABNO synthesis gram-scale preparation

Author: Smolecule Technical Support Team. Date: February 2026

Gram-Scale Synthesis Overview

The table below summarizes the core information available for the gram-scale preparation of ketoABNO.

Feature Description
General Route Concise three-step synthesis [1]
Key Feature Enables gram-scale preparation [2] [1]
Primary Advantage Broader substrate scope and practical scalability compared to earlier systems [1]
Documented By Kanai and coworkers (Sonobe, T.; Oisaki, K.; Kanai, M. Chem. Sci., 2012, 3, 3249) [2] [1]

Synthetic Pathway and Technical Context

The original 2012 report documented a three-step synthesis that allows for multi-gram production of this compound [1]. While the precise starting materials and experimental details for these three steps are not provided in the search results, the developed route was crucial for making this compound more accessible for research and applications [1].

The synthesis of this compound is part of the development of less-hindered bicyclic nitroxyl radicals, which are more effective for oxidizing sterically hindered alcohols than common catalysts like TEMPO [3]. This compound offers a combination of steric compactness, high oxidation potential, and the ability to reversibly interconvert among three oxidation states (hydroxyamine, N-oxyl, and oxoammonium), which underpins its catalytic versatility [2] [1].

The following diagram outlines the general sequence of this synthesis.

G Start Start Step1 Step 1 Start->Step1 Precursor Step2 Step 2 Step1->Step2 Intermediate I Step3 Step 3 Step2->Step3 Intermediate II This compound This compound Product Step3->this compound

Application in Protein Modification

A significant and growing application of this compound is in the field of protein bioconjugation, leveraging its mild and selective reactivity [2] [1] [4].

  • Tryptophan-Selective Bioconjugation: this compound can selectively form an adduct with tryptophan residues in peptides and proteins. This reaction proceeds via a Friedel-Crafts mechanism with a this compound-derived oxoammonium intermediate and is notable for being a heavy-metal-free method [1].
  • Serine-Selective Cleavage: When used with a water-soluble copper complex, this compound can catalyze the serine-selective oxidative cleavage of peptide bonds. The process is initiated by the oxidation of the primary alcohol in the serine side chain to an aldehyde [1].

Methodology and Further Research

For researchers looking to implement this synthesis, here are some practical suggestions.

  • Consult the Original Literature: The most detailed experimental procedures for the three-step synthesis will be in the original 2012 Chemical Science paper (DOI: 10.1039/C2SC20699D) [2] [1].
  • Explore Supported Catalyst Systems: The methodology for immobilizing similar nitroxyl radicals like ABNO onto solid supports (e.g., periodic mesoporous organosilica) can provide insights into handling and stabilizing these compounds [3].
  • Review Related Syntheses: Examining the synthesis of the parent compound ABNO could offer valuable analogies and techniques, as this compound is a derivative of this core structure [3].

References

KetoABNO stable radical ambient temperature

Author: Smolecule Technical Support Team. Date: February 2026

Key Applications & Experimental Protocols

KetoABNO's utility spans from small-molecule synthesis to selective protein modification. Key applications with detailed methodologies are outlined below.

Aerobic Oxidation of Amines to Imines

This protocol uses a catalytic system of this compound and a copper complex under an oxygen atmosphere [1].

  • Typical Procedure: A mixture of the amine substrate (1.0 mmol), This compound (2-5 mol%), CuBr (2-5 mol%), and a ligand (e.g., a bisoxazoline ligand, 2-5 mol%) is stirred in a solvent like toluene or acetonitrile (5 mL) under an oxygen atmosphere (1 atm) at room temperature. The reaction is typically monitored by TLC or GC/MS until completion.
  • Work-up: The reaction mixture is concentrated under reduced pressure.
  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired imine.
Aerobic Oxidation of Alcohols to Carbonyls

This compound can catalyze alcohol oxidation in both metal-based and metal-free systems [1].

  • Cu(I)/KetoABNO Protocol: The alcohol substrate (1.0 mmol) is stirred with This compound (1-5 mol%) and Cu(I) salt (e.g., CuBr, 1-5 mol%) in a solvent under an oxygen or air atmosphere at room temperature. After completion, the mixture is concentrated and purified by flash chromatography [2].
  • Metal-Free/NaNO2 Protocol: The alcohol substrate (1.0 mmol) is stirred with This compound (5-10 mol%) and sodium nitrite (NaNO2, 10-20 mol%) in an acidic aqueous-organic solvent mixture (e.g., AcOH/H2O/MeCN) under an oxygen atmosphere at room temperature. The product is isolated via work-up and purification [1].
Tryptophan-Selective Bioconjugation of Proteins

This application leverages this compound for selective modification of biomolecules [1].

  • Electrochemical Method: A solution of the protein or peptide (0.01-0.1 mM) and This compound (10-50 equiv.) is prepared in an ammonium acetate buffer (pH ~4.5)/acetonitrile mixture. The reaction is performed in an electrochemical cell with constant potential application (e.g., +0.8 V vs. Ag/AgCl) until the reaction is complete. The protein conjugate is then isolated by dialysis or size-exclusion chromatography [1].
  • Chemical Oxidation Method: The protein is treated with This compound (10-50 equiv.) and a stoichiometric oxidant like TEMPO+BF4- in a suitable aqueous buffer/organic solvent mixture at 0°C to room temperature. After quenching, the bioconjugate is isolated by dialysis or HPLC [1].

This compound Versatility in Applications

The tables below summarize the scope of this compound's applications.

Table 1: Small-Molecule Synthesis Applications

Application Key Detail Notable Feature
Amine to Imine Oxidation Catalyst with Cu complex & O₂ [1] Mild conditions, broad scope
Alcohol to Carbonyl Oxidation Catalyst with Cu/NaNO₂ & O₂ [1] [2] Metal-free options available
Aldehyde to Carboxylic Acid Oxidation Catalyst with NaNO₂ & O₂ [1] Tolerates acidic conditions
Oxidation of α-Fluoroalkyl Alcohols Organocatalytic with O₂ [1] Room temperature operation

Table 2: Protein Modification Applications

Application Key Detail Outcome / Utility
Serine-Selective Cleavage CuI/KetoABNO/O₂ system [1] Artificial peptidase (backbone cleavage)
Tryptophan-Selective Bioconjugation Forms adduct at indole ring [1] Labeling; ADC, Cryo-EM probe, DNA-protein conjugate synthesis [1]

Understanding this compound's Stability and Reactivity

This compound's effectiveness is due to a combination of structural and electronic factors that stabilize its radical and enhance its catalytic power.

Bredt's Rule Bredt's Rule Prevents Dimerization Prevents Dimerization Bredt's Rule->Prevents Dimerization Bridged Bicyclic Structure Bridged Bicyclic Structure High Oxidation Potential High Oxidation Potential Broader Substrate Scope Broader Substrate Scope High Oxidation Potential->Broader Substrate Scope Low Steric Hindrance Low Steric Hindrance Access to Sterically Crowded Sites Access to Sterically Crowded Sites Low Steric Hindrance->Access to Sterically Crowded Sites 3 Oxidation States 3 Oxidation States Reversible Redox Cycling Reversible Redox Cycling 3 Oxidation States->Reversible Redox Cycling Stable N-Oxyl Radical Stable N-Oxyl Radical Stable N-Oxyl Radical->Bredt's Rule Stable N-Oxyl Radical->Bridged Bicyclic Structure Effective Catalysis Effective Catalysis Effective Catalysis->High Oxidation Potential Effective Catalysis->Low Steric Hindrance Effective Catalysis->3 Oxidation States Hydroxyamine (Reduced) Hydroxyamine (Reduced) Reversible Redox Cycling->Hydroxyamine (Reduced) N-Oxyl Radical (Neutral) N-Oxyl Radical (Neutral) Reversible Redox Cycling->N-Oxyl Radical (Neutral) Oxoammonium (Oxidized) Oxoammonium (Oxidized) Reversible Redox Cycling->Oxoammonium (Oxidized) Reactive Species Reactive Species Oxoammonium (Oxidized)->Reactive Species

Diagram illustrating the key structural and electronic properties that contribute to this compound's stability and catalytic versatility.

  • Structural Stability: Its bridged bicyclic scaffold is central to its stability. This structure is stabilized by Bredt's rule, which prevents the nitrogen atom at the bridgehead from becoming planar, thus inhibiting dimerization and decomposition of the radical, allowing it to persist at ambient temperature [1].
  • Electronic and Steric Advantages: Compared to common radicals like TEMPO, this compound has a higher redox potential and reduced steric hindrance around the N-O• center. This makes it a more powerful yet accessible oxidant [1].
  • Reversible Redox Cycling: A key to its catalytic function is the ability to reversibly interconvert between three oxidation states: the reduced hydroxyamine (ketoABNOH), the neutral N-oxyl radical (this compound), and the oxidized oxoammonium ion. This cycle allows it to act as an efficient mediator in oxidation reactions [1].

References

9-azabicyclo[3.3.1]nonan-3-one N-oxyl properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity & Basic Properties

The table below summarizes the fundamental identifying information and known physical properties for ABNO.

Property Details
IUPAC Name 9-Azabicyclo[3.3.1]nonane N-Oxyl [1] [2]
Common Name ABNO [1] [2]
CAS Registry Number 31785-68-9 [3]
Molecular Formula C₈H₁₄NO• [3]
Molecular Weight 140.20 g/mol [3]
Physical Form Solid [2] [3]
Assay (Purity) 95% [2] [3]
Melting Point 65-70 °C [2] [3]
Storage Temperature 2-8°C [2]

Applications & Catalytic Performance

ABNO is a stable, less-hindered nitroxyl radical catalyst. The following table outlines its key applications and performance in various organic reactions, as documented in recent scientific literature [1].

Application/Reaction Key Reaction Conditions Catalytic System Performance & Notes
Aerobic Oxidation of Alcohols Ambient air, room temperature [1] (MeObpy)CuOTf / ABNO [1] Broad scope (primary, secondary, aliphatic, benzylic alcohols); reactions often complete within 1 hour [1].
Aerobic Oxidation of Alcohols Ambient air, room temperature [1] Fe(NO₃)₃·9H₂O / ABNO [1] Efficient for primary and secondary alcohols [1].
Oxidative Lactonization of Diols Ambient air, mild conditions [1] Cu/ABNO [1] Excellent reactivity with symmetrical and hindered unsymmetrical diols [1].
Oxidative Synthesis of Amides Room temperature [1] Cu/ABNO [1] Efficient coupling of alcohols and amines to secondary and tertiary amides; broad functional group compatibility [1].
Oxidative Synthesis of Quinolines 5-10 hours reaction time [1] Pincer-like Cu(II) complex / ABNOH [1] Efficient from corresponding alcohols [1].

Experimental Protocol Example

Here is a detailed methodology for a key experiment using ABNO, adapted from the literature [1].

Aerobic Oxidation of Alcohols using a (MeObpy)CuOTf / ABNO Catalyst System [1]

  • Reaction Setup: In a suitable reaction vessel, charge the alcohol substrate (1.0 mmol), (MeObpy)CuOTf (2-5 mol%), and ABNO (2-5 mol%). Add a solvent, typically acetonitrile (CH₃CN).
  • Reaction Execution: Open the vessel to ambient air. Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or another analytical method.
  • Completion & Work-up: The reaction is typically complete within 1 hour. After completion, concentrate the reaction mixture under reduced pressure.
  • Purification: Purify the crude residue using standard techniques like column chromatography on silica gel to isolate the desired carbonyl product (aldehyde or ketone).

Safety & Handling

ABNO is classified as a dangerous substance. Always consult its Safety Data Sheet (SDS) before use.

Aspect Details
Signal Word Danger [3] [4]
Hazard Statements H302 (Harmful if swallowed), H318 (Causes serious eye damage) [4]
Precautionary Statements P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P305+P351+P338+P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician), P501 (Dispose of contents/container in accordance with local/regional/national/international regulations) [4].
Transport Information UN 1759, Packing Group III [4].

Commercial Availability

ABNO is available for purchase from various chemical suppliers [2] [3].

Supplier Catalog Number Size Price (USD)
Sigma-Aldrich 763284 50mg $80.50 [3]
Sigma-Aldrich 763284 250mg $248.00 [3]
Sigma-Aldrich 763284 1g $429.00 [3]
TRC A965460 100mg $125.00 [3]
Biosynth Carbosynth FA59534 250mg $115.00 [3]

Experimental Workflow Visualization

The diagram below illustrates the general experimental workflow for an ABNO-catalyzed aerobic oxidation reaction.

cluster_workflow ABNO-Catalyzed Aerobic Oxidation Workflow Start Start Setup Reaction Setup: Mix substrate, catalyst, and solvent Start->Setup Reaction Oxidation Reaction (Stir at Room Temp with Ambient Air) Setup->Reaction Monitor Reaction Complete? Reaction->Monitor Monitor->Reaction No Workup Concentrate Reaction Mixture Monitor->Workup Yes Purify Purify Product (Column Chromatography) Workup->Purify End Carbonyl Product Purify->End

Experimental workflow for ABNO-catalyzed aerobic oxidation.

Key Insights for Researchers

  • Advantage over TEMPO: ABNO is noted for being less sterically hindered than the common catalyst TEMPO, which often results in enhanced reactivity, particularly with secondary and aliphatic alcohols [1].
  • Green Chemistry Profile: Its use in aerobic oxidations, where ambient air serves as the primary oxidant, aligns with the principles of green chemistry by improving atom economy and reducing the need for hazardous stoichiometric oxidants [2].
  • Handling Considerations: The compound is a solid with a relatively low melting point (65-70 °C). Its hazard classification necessitates the use of appropriate personal protective equipment (PPE) including gloves and eye protection [2] [3] [4].

References

Catalytic Applications in Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

KetoABNO catalyzes aerobic oxidations using oxygen or air as a green terminal oxidant. Its high oxidation potential makes it effective for various substrates. Key catalytic systems are summarized below.

Reaction Type Catalytic System Key Conditions Application & Notes
Alcohol to Carbonyl 5 mol% this compound, 10 mol% Bi(NO₃)₃·5H₂O [1] Air, 65 °C, CH₃CN [1] Broad scope for primary/secondary alcohols; ligand- and base-free [1] [2]
Aldehyde to Carboxylic Acid This compound / NOₓ (e.g., NaNO₂) [3] - Cocatalytic system; enables synthesis of α-chiral acids without racemization [3]
Amine to Imine This compound / Cu complex [4] Mild, aerobic conditions [4] Used in catalytic asymmetric amino acid synthesis [4]

The experimental protocol for the Bi(NO₃)₃/KetoABNO system is a representative and efficient methodology [1] [2]:

  • Reaction Setup: In a Schlenk tube, combine the alcohol substrate (1 mmol), Bi(NO₃)₃·5H₂O (10 mol%), and this compound (5 mol%) in acetonitrile (2 mL).
  • Reaction Conditions: Place the system under an air balloon atmosphere and heat at 65 °C with stirring for about 2 hours.
  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
  • Work-up: Upon completion, concentrate the mixture under reduced pressure.
  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired carbonyl compound.

Bioconjugation & Drug Development Applications

A significant application of this compound is in the selective modification of peptides and proteins, which is crucial for creating biotherapeutics.

G This compound This compound Oxoammonium Oxoammonium Intermediate This compound->Oxoammonium Electrochemical or TEMPO⁺ Ox. Adduct This compound-Tryptophan Adduct Oxoammonium->Adduct Friedel-Crafts at C3 of Indole TryptophanResidue Tryptophan Residue TryptophanResidue->Adduct Bioconjugates Bioconjugates Adduct->Bioconjugates Ketone handle for conjugation ADCs Antibody-Drug Conjugates (ADCs) Bioconjugates->ADCs NucleicAcidConj Nucleic Acid- Protein Conjugates Bioconjugates->NucleicAcidConj EM_Probes Cryo-EM Probes Bioconjugates->EM_Probes

Diagram of tryptophan-selective bioconjugation using this compound and its applications.

  • Tryptophan-Selective Bioconjugation: Under mild acidic conditions, a this compound-derived oxoammonium intermediate reacts with the indole ring of tryptophan via a Friedel-Crafts mechanism [4]. This reaction is highly chemoselective for tryptophan, the rarest canonical amino acid, enabling the production of homogeneous bioconjugates [4].
  • Serine-Selective Cleavage: In a system with a copper catalyst, this compound oxidizes the hydroxymethyl side chain of serine to an aldehyde, triggering site-selective backbone cleavage [4].

The ketone moiety in the resulting adduct serves as a versatile handle for bioconjugation, enabling attachment to cytotoxic drugs for Antibody-Drug Conjugates (ADCs), nucleic acids, or gold nanoparticles for cryo-electron microscopy probes [4].

Practical & Safety Notes

  • Storage: this compound is a bench-stable solid but should be stored at 2–8°C [5].
  • Safety: It is classified as a combustible solid (Storage Category Code 11) [5].
  • Water Compatibility: Its mildness and tolerance for aqueous conditions are key to its utility in protein chemistry [4].

References

KetoABNO electron paramagnetic resonance characterization

Author: Smolecule Technical Support Team. Date: February 2026

EPR Spectroscopy for Radical Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for detecting and characterizing molecules with unpaired electrons, such as organic radicals [1] [2].

The core principle of EPR is the Zeeman effect: in an external magnetic field ((B_0)), the two spin states of an unpaired electron (m~s~ = -1/2 and +1/2) split in energy [1]. Resonance occurs when the energy of incident microwave photons matches this energy separation, following the fundamental equation [2]: [h\nu = g \mu_B B] where (h) is Planck's constant, (\nu) is the microwave frequency, (\mu_B) is the Bohr magneton, and (B) is the magnetic field at resonance. The g-factor is a key parameter that identifies the radical's identity and electronic environment [1].

For organic radicals like KetoABNO, the EPR spectrum is typically recorded as the first derivative of the microwave absorption [2]. The interaction of the unpaired electron with magnetic nuclei (e.g., (^{14})N) leads to hyperfine coupling, splitting the EPR signal and providing crucial information about the radical's structure [2].

Key Parameters and Experimental Design

For a nitroxide radical, your characterization should focus on extracting specific spectral parameters. The experimental workflow involves sample preparation, data collection, and spectral analysis.

G cluster_1 Sample Preparation Details cluster_2 Key Parameters to Extract Sample Preparation Sample Preparation Data Acquisition Data Acquisition Sample Preparation->Data Acquisition State: Liquid or Solid State: Liquid or Solid Sample Preparation->State: Liquid or Solid Solvent Choice Solvent Choice Sample Preparation->Solvent Choice Radical Concentration Radical Concentration Sample Preparation->Radical Concentration Reference Standard Reference Standard Sample Preparation->Reference Standard Spectral Analysis Spectral Analysis Data Acquisition->Spectral Analysis Parameter Extraction Parameter Extraction Spectral Analysis->Parameter Extraction g-tensor (gxx, gyy, gzz) g-tensor (gxx, gyy, gzz) Parameter Extraction->g-tensor (gxx, gyy, gzz) Hyperfine Coupling (A) Hyperfine Coupling (A) Parameter Extraction->Hyperfine Coupling (A) Line Shape & Line Width Line Shape & Line Width Parameter Extraction->Line Shape & Line Width Spin Concentration Spin Concentration Parameter Extraction->Spin Concentration

EPR characterization involves a structured workflow from sample preparation to data analysis.

The table below outlines the core parameters you need to obtain from the EPR spectrum of this compound.

Parameter Description & Technical Significance Typical for Nitroxides [2] [3]
g-factor Anisotropic parameter; reflects local electronic environment and spin-orbit coupling. Isotropic g ~ 2.005-2.006; g~xx~, g~yy~, g~zz~ needed for full tensor [3].
Hyperfine Coupling Constant (A) Splitting due to interaction with magnetic nuclei (e.g., 14N); reveals spin density distribution. Isotropic A~iso~(14N) is a key fingerprint, often 7-10 G for TEMPO-like radicals [3].
Line Shape & Width Provides information on relaxation times (T1, T2), molecular motion, and sample homogeneity. Lorentzian or Gaussian shapes; line width can report on mobility and radical environment.
Spin Concentration Quantifies the number of paramagnetic species; crucial for assessing purity and stoichiometry. Determined by double integration of the signal and comparison with a known standard [3].

Experimental Protocol for Characterization

Here is a generalized continuous-wave (CW) EPR protocol for characterizing a stable radical in solution.

Step Specification Details & Considerations
1. Sample Preparation Solvent Use a degassed, non-polar solvent (e.g., toluene, benzene) to minimize line broadening [2].
Concentration Typically 0.1 - 1 mM to avoid spin-spin dipolar broadening.
Tube Use high-quality quartz EPR tube; ensure no signals from the tube itself.
2. Instrument Setup Microwave Frequency X-band (~9-10 GHz, 3300 G) is most common [1] [2].
Power Start with low power (e.g., 0.1-1 mW) to avoid power saturation and signal distortion [3].
Modulation Use field modulation (typically 100 kHz) to record the first derivative spectrum [1]. Set modulation amplitude less than the linewidth to avoid over-modulation.
Field Sweep Center field ~3360 G; sweep width 100-200 G.
3. Data Acquisition Temperature Control temperature (e.g., 293 K); low temperatures can slow molecular motion and simplify spectra.
Acquisition Accumulate multiple scans to improve signal-to-noise ratio.
4. Data Analysis Simulation Use software (e.g., EasySpin for Matlab) to simulate the spectrum and extract accurate g and A tensors [4].
Quantification Double-integrate the signal and compare with a standard (e.g., TEMPO, CuSO~4~·5H~2~O) of known concentration [3].

Interpreting Your Spectrum

For a nitroxide radical like this compound, expect a spectrum dominated by interaction with the nitrogen atom (nuclear spin I=1 for (^{14})N). This interaction will split the EPR signal into 2I + 1 = 3 lines of roughly equal intensity [2]. The magnitude of the hyperfine coupling constant ((A_{iso})) and the g-factor are primary indicators of the radical's electronic structure. In solution, you will observe an isotropic spectrum. The relationships between experimental parameters and spectral features are illustrated below.

G cluster_exp Experimental Parameters cluster_spec Spectral Manifestations cluster_info Molecular-Level Information Experimental Parameter Experimental Parameter Spectral Manifestation Spectral Manifestation Experimental Parameter->Spectral Manifestation exp1 Microwave Frequency (ν) Experimental Parameter->exp1 exp2 Magnetic Field Sweep (B) Experimental Parameter->exp2 exp3 Nitrogen-14 Nucleus Experimental Parameter->exp3 Molecular-Level Information Molecular-Level Information Spectral Manifestation->Molecular-Level Information spec1 Resonance Field Position exp1->spec1 hν = gμBB exp2->spec1 spec2 Triplet Splitting Pattern exp3->spec2 Hyperfine Coupling info1 g-factor: Electronic Environment spec1->info1 info2 A(14N): Spin Density on N spec2->info2 spec3 Line Shape and Width info3 Relaxation Times: Mobility & Stability spec3->info3

Experimental parameters determine spectral features, which in turn reveal molecular-level information about the radical.

In frozen solution or solid state, the spectrum becomes anisotropic, revealing the orientation dependence of the g and A tensors. You would observe features corresponding to the g~xx~, g~yy~, and g~zz~ principal values [1].

References

KetoABNO aerobic oxidation alcohols room temperature

Author: Smolecule Technical Support Team. Date: February 2026

KetoABNO in Aerobic Oxidation of Alcohols

This compound (9-azabicyclo[3.3.1]nonan-3-one N-oxyl) is a bicyclic nitroxyl radical catalyst recognized for its high efficiency in the aerobic oxidation of alcohols to carbonyl compounds under mild, environmentally friendly conditions [1]. Its superior performance over traditional catalysts like TEMPO is attributed to a lower steric profile and a higher redox potential, which facilitate faster reaction kinetics and broader substrate compatibility [2]. These properties make this compound particularly valuable for synthes pharmaceutical intermediates where functional group tolerance and minimal racemization are critical [2].

Optimized Reaction Conditions & Data

Extensive optimization has identified highly efficient catalytic systems for different scenarios. The tables below summarize the key findings.

Table 1: Optimization of the Bi(NO₃)₃/Keto-ABNO Catalyst System for Alcohol Oxidation [1]

Entry Variation from Optimized Conditions Yield (%)
1 No Bi catalyst, 3 mol% TEMPO trace
2 5 mol% Bi(NO₃)₃, no Nitroxyl radical trace
7 5 mol% Bi(NO₃)₃, 3 mol% TEMPO 89
10 5 mol% Bi(NO₃)₃, 3 mol% Keto-ABNO 95
11 10 mol% Bi(NO₃)₃, 5 mol% Keto-ABNO, 2h 98
17 Optimized conditions, solvent = H₂O 45
19 Optimized conditions, under N₂ atmosphere 15

Table 2: Performance of Different Nitroxyl Radicals in Copper-Catalyzed Amine Oxidation [3]

Entry Nitroxyl Radical Nitrile Yield (%) Imine Byproduct Yield (%)
1 TEMPO 25 50
3 ABNO 78 22
4 AZADO 77 23
5 Keto-ABNO 53 46

Table 3: Keto-ABNO/NOx Catalyzed Oxidation of Aldehydes to Carboxylic Acids [2]

Entry Nitroxyl Radical (5 mol%) Conversion (%) Acid Yield (%) Ketone Byproduct (%)
2 TEMPO 44 14 26
4 ABNO 82 47 30
5 Keto-ABNO 97 85 8

Detailed Experimental Protocols

Protocol 1: Oxidation of Alcohols to Carbonyls with Bi(NO₃)₃/Keto-ABNO

This protocol is adapted from a highly efficient system for oxidizing primary and secondary alcohols [1].

  • Reaction Setup: In a 10 mL Schlenk tube, charge benzyl alcohol (1a, 1.0 mmol), Bi(NO₃)₃·5H₂O (10 mol%), and Keto-ABNO (5 mol%).
  • Addition of Solvent: Add anhydrous acetonitrile (2 mL) using a syringe.
  • Atmosphere and Heating: Place the reaction vessel under an air balloon (or O₂ balloon) and heat the mixture to 65°C with stirring.
  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS. The typical reaction time is 2 hours.
  • Work-up: After cooling the reaction mixture to room temperature, dilute it with ethyl acetate (10 mL) and wash with water (2 x 5 mL).
  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel to isolate the desired carbonyl compound.

Scale-up Note: A gram-scale reaction for the oxidation of 1-phenylethanol to acetophenone has been demonstrated, providing a 94% isolated yield [1].

Protocol 2: Oxidation of Aldehydes to Carboxylic Acids with Keto-ABNO/NaNO₂

This protocol is ideal for acid-sensitive substrates, such as those with α-chiral centers, as it prevents racemization [2].

  • Reaction Setup: In a round-bottom flask, charge (R)-2-phenylpropanal (1, 0.5 mmol), Keto-ABNO (5 mol%), and NaNO₂ (10 mol%).
  • Solvent and Additive: Add a mixture of acetonitrile (1.5 mL) and water (10 equivalents, ~90 µL) to the flask.
  • Atmosphere and Stirring: Place the reaction vessel under an oxygen atmosphere (O₂ balloon) and stir vigorously at room temperature.
  • Reaction Monitoring: Monitor the reaction by TLC or NMR. Typical completion time is 15-24 hours.
  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (5 mL).
  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 10 mL). Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. The carboxylic acid product can be further purified by recrystallization or chromatography if necessary.

Workflow and Mechanistic Insights

The following diagram illustrates the general experimental workflow for a Keto-ABNO catalyzed aerobic oxidation, integrating the key steps from the protocols above.

Start Start Reaction Setup P1 Charge Substrate and Catalysts Start->P1 P2 Add Solvent and Additives P1->P2 P3 Establish O₂/Air Atmosphere P2->P3 P4 Stir at Specified Temperature P3->P4 P5 Monitor Reaction (TLC/GC-MS/NMR) P4->P5 P5->P4 Continue P6 Work-up and Purification P5->P6 Reaction Complete End Isolate Product P6->End

The catalytic cycle for these oxidations involves a coupled system where Keto-ABNO and the metal co-catalyst operate in concert.

This compound Keto-ABNO (Oxidized) KetoABNO_H Keto-ABNO-H (Reduced) This compound->KetoABNO_H Oxidizes Substrate KetoABNO_H->this compound Regenerated by Metal/O₂ Substrate Alcohol or Aldehyde Product Carbonyl Product Substrate->Product Keto-ABNO mediated O2 O₂ Metal_Ox Metal Co-catalyst (Oxidized) O2->Metal_Ox Oxidizes Metal Metal_Red Metal Co-catalyst (Reduced) Metal_Ox->Metal_Red Regenerates Keto-ABNO Metal_Red->Metal_Ox Completes Cycle

Key Application Notes for Practitioners

  • Catalyst Selection: Keto-ABNO is the preferred catalyst for oxidizing sterically hindered substrates and for reactions where a higher redox potential is advantageous, such as in the oxidation of aldehydes to carboxylic acids [2]. For less demanding transformations, ABNO may offer a good balance of performance and cost [3].
  • Acid-Sensitive Substrates: The Keto-ABNO/NaNO₂ system is the method of choice for oxidizing α-chiral aldehydes to carboxylic acids without racemization, a critical consideration in pharmaceutical synthesis [2].
  • Handling and Storage: Keto-ABNO is commercially available as a bench-stable, powdered solid. It should be stored at 2-8°C [4].

References

Comprehensive Application Notes and Protocols: KetoABNO/Copper Complex Catalyzed Aerobic Oxidations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the KetoABNO/Copper Catalytic System

9-Azabicyclo[3.3.1]nonane-3-one N-oxyl (this compound) represents an advanced stable nitroxyl radical catalyst that exhibits remarkable versatility in oxidative transformations, particularly when combined with copper-based cocatalysts. First reported as a stable radical by Dupeyre and Rassa, this compound gained significant attention when Kanai and coworkers demonstrated its exceptional efficacy in aerobic oxidation of amines to imines in 2012. The unique three-state redox capability of this compound—reversible interconversion among hydroxyamine, N-oxyl, and oxoammonium oxidation states—combined with its high oxidation potential (+521 mV vs. Ag/Ag+) and reduced steric hindrance compared to traditional catalysts like TEMPO, makes it particularly valuable for synthetic applications. [1]

The This compound/copper system operates under mild conditions, typically at room temperature with ambient air or oxygen as the terminal oxidant, offering significant practical advantages over traditional oxidation methods. This catalytic platform has evolved beyond small-molecule transformations to include sophisticated protein modification techniques, demonstrating exceptional biocompatibility. The ketone moiety within the bicyclic structure provides a versatile handle for further functionalization and conjugation, expanding its utility in pharmaceutical applications. These Application Notes provide detailed protocols and implementation guidelines for researchers seeking to employ this powerful catalytic system in synthetic chemistry and bioconjugation applications. [1]

Application Note 1: Aerobic Oxidation of Amines to Imines

Background and Significance

The oxidation of amines to imines represents a fundamental transformation in organic synthesis, as imines serve as crucial intermediates for the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Traditional methods for imine synthesis often suffer from limitations including harsh reaction conditions, poor functional group tolerance, and the use of stoichiometric oxidants that generate substantial waste. The this compound/copper catalytic system addresses these limitations by enabling efficient aerobic oxidation under mild conditions, as first reported by Sonobe, Oisaki, and Kanai in 2012. [1]

This transformation employs a cooperative catalytic mechanism wherein the copper complex and this compound work in concert to facilitate the two-electron oxidation of amines using molecular oxygen as the green oxidant. The system exhibits exceptional functional group compatibility and can be adapted for asymmetric synthesis when combined with chiral ligands. The practical significance of this methodology is further enhanced by its scalability and compatibility with both benzylic and aliphatic amine substrates, providing a versatile platform for imine synthesis. [1]

Optimization and Reaction Conditions

Table 1: Optimization of Reaction Conditions for Amine Oxidation

Component Standard Condition Variations Tested Impact on Yield
Copper source CuBr (5 mol%) CuCl, CuI, Cu(OTf)₂ CuBr provides optimal balance of reactivity and stability
Ligand bisoxazoline (5 mol%) bipyridine, phenanthroline Chiral bisoxazoline enables asymmetric oxidation
This compound loading 1 mol% 0.5-5 mol% 1 mol% sufficient for most substrates
Oxidant O₂ (1 atm) Air, O₂ balloon Pure O₂ gives faster rates; air is acceptable
Solvent MeCN/H₂O (9:1) THF, DCM, MeCN Mixed aqueous/organic system optimal
Temperature Room temperature 0°C to 50°C RT generally sufficient; heat for recalcitrant substrates
Reaction time 3-12 hours 1-24 hours Substrate-dependent

Extensive optimization studies have established that the CuBr/bisoxazoline system in acetonitrile/water mixtures under oxygen atmosphere provides the most general conditions for amine oxidation. The addition of molecular sieves (3Å or 4Å) can be beneficial for moisture-sensitive substrates or when pushing reactions to completion. The reaction typically proceeds with excellent mass balance and minimal formation of overoxidation products, which constitutes a significant advantage over many alternative oxidation methods. [1]

The substrate scope for this transformation encompasses benzylic amines, heteroaromatic amines, and aliphatic amines, though the latter may require extended reaction times or slightly elevated temperatures. Electron-rich benzylamines typically react more rapidly than electron-deficient variants, but both are well-tolerated. The presence of sterically hindered groups adjacent to the amine functionality may slow the reaction kinetics but generally does not prevent conversion. [1]

Application Note 2: Additional Oxidative Transformations

Alcohol and Aldehyde Oxidation

The this compound/copper system demonstrates remarkable versatility in oxidation chemistry, extending well beyond amine substrates to include efficient oxidation of alcohols and aldehydes. The system achieves selective oxidation of primary alcohols to aldehydes without significant overoxidation to carboxylic acids, a common challenge in alcohol oxidation. This chemoselectivity arises from the differential reaction rates between alcohol oxidation and aldehyde oxidation under the standard conditions. [1]

Notably, the this compound catalyst exhibits superior performance compared to TEMPO in the oxidation of sterically hindered alcohols and aliphatic substrates, attributable to its lower steric demand and higher redox potential. The system has been successfully employed for the oxidation of α-fluoroalkyl alcohols to corresponding fluoroalkyl ketones at room temperature, showcasing its utility in the synthesis of pharmaceutically relevant motifs. Additionally, metal-free variations using NaNO₂/O₂ cocatalytic systems have been developed for substrates sensitive to metal contamination. [1]

Table 2: Substrate Scope for this compound-Catalyzed Oxidations

Substrate Class Product Reaction Conditions Typical Yield Range Key Limitations
Benzylic amines Imines CuBr/bisoxazoline/O₂/rt 80-98% Aliphatic amines slower
Aliphatic amines Imines CuBr/bisoxazoline/O₂/rt or 40°C 60-90% May require elevated temperature
Primary alcohols Aldehydes CuBr/bpy/O₂ or NaNO₂/O₂ 85-95% Overoxidation possible without careful control
Secondary alcohols Ketones CuBr/bpy/O₂ or NaNO₂/O₂ 85-98% Generally excellent substrate scope
α-Fluoroalkyl alcohols Fluoroalkyl ketones This compound/NaNO₂/O₂/rt 70-92% Specialized but high-yielding
Aldehydes Carboxylic acids This compound/NaNO₂/O₂ 80-95% Requires metal-free conditions
Oxidative Coupling for Amide Synthesis

The this compound/copper system enables an efficient oxidative coupling of alcohols and amines to form amides, a transformation of considerable synthetic significance given the prevalence of amide bonds in pharmaceuticals and natural products. This one-pot methodology proceeds through initial oxidation of the alcohol to the corresponding aldehyde, followed by condensation with the amine to form a hemiaminal intermediate, which then undergoes further oxidation to yield the amide product. [2]

Critical to the success of this transformation is the use of sterically accessible nitroxyl catalysts like this compound or ABNO, which can oxidize the hindered hemiaminal intermediate before it dehydrates to the imine. The reaction typically employs CuCl or CuI salts with 4,4'-dimethoxy-2,2'-bipyridine as ligand in dichloromethane or THF solvent, with 3Å molecular sieves added to sequester water and drive the reaction to completion. This method provides a direct, atom-economical route to amides without requiring pre-functionalized substrates or stoichiometric coupling reagents. [2]

Application Note 3: Bioconjugation Applications

Tryptophan-Selective Modification

The application of this compound chemistry has expanded beyond small-molecule synthesis to include selective protein modification, leveraging its mild reaction conditions and aqueous compatibility. A significant breakthrough came with the discovery that this compound selectively forms covalent adducts with tryptophan residues in peptides and proteins, representing the first heavy-metal-free method for tryptophan-selective bioconjugation. This transformation proceeds via a Friedel-Crafts mechanism involving a this compound-derived oxoammonium intermediate that reacts selectively at the 3-position of the indole ring. [1]

The exceptional chemoselectivity for tryptophan—the rarest canonical amino acid—enables the production of homogeneous bioconjugates with modification at defined sites, addressing a significant challenge in bioconjugation chemistry. The reaction proceeds efficiently under mild conditions (acetonitrile/water/acetic acid mixture) with this compound and NaNO₂, without requiring copper cocatalysts. Alternative methods for generating the reactive oxoammonium species include electrochemical oxidation and the use of pre-formed TEMPO⁺ salts, providing flexibility in reaction setup. [1]

Serine-Selective Peptide Cleavage

The this compound/copper system enables artificial peptidase activity through serine-selective oxidative cleavage of peptide bonds. This transformation is initiated by oxidation of the primary alcohol in the serine side chain to an aldehyde, which triggers hydrolysis of the adjacent peptide backbone. The reaction employs a CuI/ketoABNO catalytic system and represents a unique approach to site-selective protein cleavage without the need for proteolytic enzymes. [1]

This methodology exhibits remarkable selectivity for serine over structurally similar threonine residues, which remains incompletely understood but may relate to subtle differences in side chain conformation and accessibility. The ability to cleave peptides and proteins at specific serine residues provides a valuable tool for protein sequencing, proteomics research, and the production of protein fragments with defined termini. [1]

Bioconjugation and Labeling Strategies

The ketone functionality within the this compound scaffold provides a versatile handle for further functionalization through hydrazone or oxime formation, enabling the construction of diverse bioconjugates. This strategy has been successfully employed to prepare antibody-drug conjugates (ADCs) by attaching cytotoxic agents to selectively modified antibodies, gold nanoparticle conjugates for cryo-electron microscopy studies, and DNA-protein conjugates for diagnostic applications. [1]

The modularity of this platform allows for the attachment of virtually any molecule containing an appropriate functional group, significantly expanding the utility of this compound-mediated bioconjugation. The reactions typically proceed with high efficiency under physiological or near-physiological conditions, preserving protein structure and function while introducing the desired modification. This combination of selectivity and versatility makes this compound an increasingly valuable tool for chemical biology and pharmaceutical development. [1]

Experimental Protocols

General Procedure: Aerobic Oxidation of Amines to Imines

Materials: Substrate amine (1.0 mmol), CuBr (5 mol%, 0.05 mmol), chiral bisoxazoline ligand (5.5 mol%, 0.055 mmol), this compound (1 mol%, 0.01 mmol), powdered 4Å molecular sieves (100 mg), acetonitrile (8 mL), water (2 mL), oxygen balloon. [1]

Procedure:

  • Activate molecular sieves by heating at 160°C under vacuum for 5 hours and cool in a desiccator.
  • In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine CuBr, bisoxazoline ligand, and molecular sieves.
  • Add acetonitrile and water, then stir the mixture for 15 minutes to form the copper-ligand complex.
  • Add the substrate amine and this compound to the reaction mixture.
  • Fit the flask with an oxygen balloon and seal the system.
  • Stir the reaction at room temperature (23°C) monitoring by TLC or LC-MS.
  • Upon completion (typically 3-12 hours), filter the reaction mixture through a pad of Celite to remove molecular sieves and catalyst residues.
  • Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography on silica gel.

Notes: For acid-sensitive substrates, the molecular sieves can be omitted with some reduction in yield. For aliphatic amines, extending reaction time to 24 hours or slight heating to 40°C may be necessary. The reaction can be scaled up to 10 mmol with comparable yields. [1]

General Procedure: Tryptophan-Selective Protein Modification

Materials: Protein or peptide substrate (concentration 0.1-1.0 mM in buffer), this compound (10 equiv. relative to protein), NaNO₂ (20 equiv.), acetonitrile/water/acetic acid (4:5:1 mixture), phosphate buffer (50 mM, pH 7.4 if needed). [1]

Procedure:

  • Prepare the reaction buffer by mixing acetonitrile, water, and acetic acid in a 4:5:1 ratio. For better protein compatibility, the acetonitrile content can be reduced to 10% with corresponding adjustment of water content.
  • Dissolve the protein substrate in the reaction mixture to achieve a concentration of 0.1-1.0 mM.
  • Add solid this compound (10 equivalents relative to protein concentration) and dissolve completely.
  • Add solid NaNO₂ (20 equivalents) and mix gently to avoid protein denaturation.
  • Allow the reaction to proceed at 4°C or room temperature for 2-24 hours, monitoring by LC-MS or SDS-PAGE.
  • Purify the modified protein by dialysis, size exclusion chromatography, or precipitation.
  • Characterize the conjugate by mass spectrometry and functional assays.

Notes: The reaction efficiency varies with tryptophan accessibility; surface-exposed residues react more efficiently. For particularly sensitive proteins, the electrochemical oxidation method (applying 0.8 V vs. Ag/AgCl) can be used as an alternative to NaNO₂. The modification can be quantified by UV-Vis spectroscopy (characteristic absorption at 320-360 nm) or mass spectrometry. [1]

General Procedure: Oxidative Amide Synthesis from Alcohols and Amines

Materials: Alcohol substrate (1.0 mmol), amine substrate (1.1 mmol), CuCl (5 mol%, 0.05 mmol), 4,4'-dimethoxy-2,2'-bipyridine (5 mol%, 0.05 mmol), ABNO or this compound (3 mol%, 0.03 mmol), 3Å molecular sieves (100 mg), THF or DCM (5 mL), oxygen balloon. [2]

Procedure:

  • Activate 3Å molecular sieves by heating at 160°C under vacuum for 5 hours.
  • In a round-bottom flask, combine CuCl, dimethoxybipyridine, and molecular sieves.
  • Add solvent and stir for 10 minutes to form the copper complex.
  • Add the alcohol substrate, amine substrate, and ABNO or this compound.
  • Fit the flask with an oxygen balloon and stir at room temperature.
  • Monitor reaction progress by TLC or LC-MS; typical reaction times range from 30 minutes to 3 hours.
  • Filter through Celite, washing thoroughly with ethyl acetate.
  • Concentrate the filtrate and purify by flash chromatography.

Notes: ABNO generally provides slightly higher yields than this compound for this transformation and is more cost-effective. For reactions with primary amines, CuCl in THF provides optimal results and minimizes imine formation. Molecular sieves are essential to prevent hydrolysis of the hemiaminal intermediate and drive the reaction toward amide formation. [2]

Graphical Workflows and Schematics

This compound/Cu Catalytic Cycle for Amine Oxidation

G O2 O₂ H2O H₂O O2->H2O Reduction Amine Amine Substrate Imine Imine Product Amine->Imine Overall Transformation CuI Cu(I)-L CuII Cu(II)-L CuI->CuII Oxidation CuII->CuI Reduction This compound This compound (N-O•) Oxoammonium Oxoammonium (N=O+) This compound->Oxoammonium 1-e⁻ Oxidation by Cu(II) Hydroxyamine Hydroxyamine (N-OH) Oxoammonium->Hydroxyamine 2-e⁻ Reduction by Amine Hydroxyamine->this compound 1-e⁻ Oxidation by Cu(II)

Diagram 1: Catalytic cycle for aerobic amine oxidation showing the interplay between copper and this compound redox states

Experimental Setup for Aerobic Oxidation Reactions

G Start Reaction Setup Step1 Charge reactor with Cu catalyst, ligand, and molecular sieves Start->Step1 Step2 Add solvent and activate catalyst (15-30 min stirring) Step1->Step2 Step3 Add substrate amine and this compound catalyst Step2->Step3 Step4 Purge with O₂ or fit with O₂ balloon Step3->Step4 Step5 Stir at room temperature (3-12 hours monitoring by TLC/LC-MS) Step4->Step5 Step6 Filter through Celite to remove solids Step5->Step6 Step7 Concentrate under reduced pressure Step6->Step7 Step8 Purify by flash chromatography Step7->Step8 End Isolated imine product Step8->End

Diagram 2: Experimental workflow for standard aerobic oxidation procedure

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Incomplete conversion of amines: Increase reaction time, elevate temperature to 40°C, or increase this compound loading to 2-3 mol%. Ensure adequate oxygen supply by using pure O₂ instead of air.
  • Formation of byproducts: For substrates prone to decomposition, reduce reaction concentration or lower temperature. Add molecular sieves to scavenge water if not already present.
  • Poor catalyst activity: Confirm freshness of copper salt and ligand. Ensure molecular sieves are properly activated. Check for catalyst inhibitors (e.g., certain nitrogen heterocycles).
  • Low yields in bioconjugation: Ensure tryptophan residue is solvent-accessible. Optimize organic cosolvent percentage (10-40% acetonitrile). Extend reaction time to 24 hours.
  • Protein precipitation or denaturation: Reduce organic cosolvent content, lower reaction temperature to 4°C, or use electrochemical oxidation method as alternative.
Safety Considerations
  • Oxygen compatibility: Although reactions typically use ambient pressure oxygen, standard precautions for oxygen-compatible systems should be observed.
  • Copper handling: Use appropriate personal protective equipment when handling copper salts, particularly in powdered form.
  • Solvent safety: Acetonitrile should be used in well-ventilated areas due to its toxicity.
  • Waste disposal: Copper-containing waste should be collected separately and disposed of according to institutional guidelines for heavy metals.

Conclusion

The This compound/copper catalytic system represents a versatile and efficient platform for aerobic oxidation reactions, offering significant advantages in terms of mild reaction conditions, exceptional functional group tolerance, and broad substrate scope. The methodologies described in these Application Notes—from amine oxidation to innovative bioconjugation strategies—provide researchers with powerful tools for synthetic chemistry and chemical biology applications. The continued evolution of this chemistry, particularly in biomolecular contexts, promises to yield even more sophisticated applications at the interface of chemistry, biology, and medicine. [1]

References

Application Notes and Protocols: Keto-ABNO/Bi(NO₃)₃ Catalyst System for Aerobic Oxidation of Alcohols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The Keto-ABNO/Bi(NO₃)₃ catalyst system offers a green, efficient method for oxidizing primary and secondary alcohols to carbonyl compounds using air as the terminal oxidant. This system is notable for its high selectivity, avoidance of stoichiometric toxic oxidants, and utilization of non-toxic, inexpensive bismuth as the co-catalyst. It is highly suitable for synthesizing pharmaceutical intermediates, fragrances, and other fine chemicals under mild conditions [1] [2]. This document provides detailed application notes, protocols, and visual workflows to facilitate its adoption in research and development.

Catalyst System Overview and Optimization

The optimal performance of this system is achieved using 5 mol% Keto-ABNO as the organocatalyst and 10 mol% Bi(NO₃)₃·5H₂O as the co-catalyst in acetonitrile (CH₃CN) at 65°C under air [1]. The system shows broad functional group tolerance and prevents over-oxidation of primary alcohols to carboxylic acids.

Table 1: Optimization of Reaction Conditions for Benzyl Alcohol Oxidation [1]

Entry Variation from Standard Conditions Isolated Yield (%)
1 No Bi catalyst Trace
2 No Keto-ABNO Trace
3 Bi₂(SO₄)₃ instead of Bi(NO₃)₃ 10
4 Bi₂O₃ instead of Bi(NO₃)₃ 23
5 BiBr₃ instead of Bi(NO₃)₃ Trace
6 Bi(OTf)₃ instead of Bi(NO₃)₃ 15
7 TEMPO instead of Keto-ABNO 89
8 4-HO-TEMPO instead of Keto-ABNO 86
9 4-Acetamido-TEMPO instead of Keto-ABNO 92
10 Standard Keto-ABNO/Bi(NO₃)₃ system 98
11 Reaction under N₂ atmosphere 15

The data confirms that both catalysts and air are essential, with the Bi(NO₃)₃/Keto-ABNO combination being optimal.

Substrate Scope and Performance

The system efficiently oxidizes a wide range of substrates, with the following representative results:

Table 2: Substrate Scope for Alcohol Oxidation with Keto-ABNO/Bi(NO₃)₃ [1] [2]

Substrate Type Example Substrate Product Isolated Yield (%)
Primary Benzylic Alcohols 4-Methylbenzyl alcohol 4-Methylbenzaldehyde ~99
4-Methoxybenzyl alcohol 4-Methoxybenzaldehyde ~99
4-Chlorobenzyl alcohol 4-Chlorobenzaldehyde 85
4-Nitrobenzyl alcohol 4-Nitrobenzaldehyde 80
4-Phenylbenzyl alcohol 4-Phenylbenzaldehyde 97
Cinnamyl alcohol Cinnamaldehyde 95
Heteroaromatic Alcohols 2-Furanmethanol 2-Furancarboxaldehyde 90
2-Thiophenemethanol 2-Thiophenecarboxaldehyde 92
Secondary Benzylic Alcohols 1-Phenylethanol Acetophenone 96
1-(4-Methylphenyl)ethanol 4-Methylacetophenone 95
1-(4-Chlorophenyl)ethanol 4-Chloroacetophenone 93
Benzoin Benzil ~99
Secondary Aliphatic Alcohols 1-Cyclohexylethanol Acetylcyclohexane 90

Key observations:

  • Electron-donating groups on benzylic alcohols generally lead to excellent yields (~99%) [2].
  • Electron-withdrawing groups slightly decrease yields but remain satisfactory (80-90%) [2].
  • Sterically hindered secondary alcohols and unsaturated alcohols are well-tolerated without affecting double or triple bonds [1] [2].

Detailed Experimental Protocols

Standard Laboratory-Scale Oxidation

Materials:

  • Alcohol substrate (1.0 mmol)
  • Bi(NO₃)₃·5H₂O (10 mol%, 0.1 mmol)
  • Keto-ABNO (5 mol%, 0.05 mmol)
  • Anhydrous acetonitrile (2 mL)

Procedure:

  • In a 10 mL Schlenk tube, charge Bi(NO₃)₃·5H₂O (0.049 g, 0.1 mmol) and Keto-ABNO (0.0085 g, 0.05 mmol).
  • Add anhydrous acetonitrile (2 mL) and the alcohol substrate (1.0 mmol).
  • Equip the tube with a magnetic stir bar and an air-filled balloon.
  • Heat the reaction mixture at 65°C with stirring for 2 hours.
  • Monitor reaction progress by TLC or GC-MS.
  • Upon completion, cool the mixture to room temperature.
  • Concentrate under reduced pressure and purify the crude residue by flash column chromatography (silica gel, ethyl acetate/hexane) to isolate the carbonyl product.
Gram-Scale Oxidation

Procedure:

  • Scale the reaction to 20 mmol of 1-phenylethanol.
  • Use Bi(NO₃)₃·5H₂O (10 mol%) and Keto-ABNO (5 mol%) in acetonitrile (40 mL).
  • Heat at 65°C with vigorous stirring under air for 2 hours.
  • Isolate acetophenone by distillation or column chromatography.
  • Yield: ~94% (2.294 g) [1] [2].

Experimental Workflow and Catalytic Mechanism

The following diagram illustrates the experimental workflow and the proposed catalytic cycle.

ketoABNO_workflow cluster_experimental Experimental Workflow cluster_mechanism Proposed Catalytic Cycle setup Reaction Setup Bi(NO₃)₃, Keto-ABNO, Substrate, CH₃CN oxidize Oxidation at 65°C Under Air Balloon setup->oxidize Charge & Seal monitor Reaction Monitoring TLC or GC-MS oxidize->monitor 2 Hours workup Work-up Concentration under Vacuum monitor->workup Completion purify Purification Flash Chromatography workup->purify Crude Residue product Carbonyl Compound Isolation & Analysis purify->product Pure Product alcohol Alcohol R-CH₂-OH oxoammonium Oxoammonium Ion Keto-ABNO(+) alcohol->oxoammonium Oxidation carbonyl Carbonyl Product R-CH=O oxoammonium->carbonyl hydroxylamine Hydroxylamine Keto-ABNO-H oxoammonium->hydroxylamine Reduction hydroxylamine->oxoammonium Re-oxidation by Bi(III)/O₂ bismuth Bismuth Co-catalyst Bi(III)/Bi(V) Redox bismuth->hydroxylamine Facilitates oxygen Molecular Oxygen (O₂ from Air) oxygen->bismuth Terminal Oxidant

Diagram 1: Experimental Workflow and Catalytic Mechanism. The diagram illustrates the key experimental steps (blue) and the proposed catalytic cycle (red) involving the regeneration of the active oxoammonium species by the bismuth co-catalyst and oxygen.

Troubleshooting and Notes

  • Low Conversion: Ensure reagents are anhydrous and the air balloon is securely fitted. Verify catalyst loading and reaction temperature.
  • Impurity in Product: Optimize chromatography conditions. Ensure the reaction is not prolonged unnecessarily.
  • Solvent Effect: Acetonitrile is optimal; switching to water, DMSO, or ethanol may reduce yield significantly [1].
  • Catalyst Handling: Bi(NO₃)₃·5H₂O is hygroscopic; store in a desiccator and use promptly after weighing.
  • Safety: Standard laboratory practices apply. Although bismuth is low-toxicity, handle all chemicals with care.

Conclusion

The Keto-ABNO/Bi(NO₃)₃ catalyst system provides a robust, selective, and environmentally friendly method for the aerobic oxidation of diverse alcohols to carbonyl compounds. The protocols outlined herein enable reliable reproduction of the reaction, supporting its application in pharmaceutical development and fine chemical synthesis.

References

KetoABNO tryptophan selective bioconjugation proteins

Author: Smolecule Technical Support Team. Date: February 2026

KetoABNO Electrochemical Bioconjugation Protocol

The electrochemical method represents a significant advance in tryptophan-selective bioconjugation, enabling modification under mild, metal-free conditions [1].

Experimental Workflow

The diagram below illustrates the key stages of the electrochemical bioconjugation process.

G Start Reagent Preparation A Reaction Setup (Neutral Buffer, Protein, Reagents) Start->A B Apply Controlled Potential (Precise Electrochemical Conditions) A->B C Radical Generation & Tryptophan Modification B->C D Purification & Analysis (LC-MS, etc.) C->D End Stable Bioconjugate D->End

Materials and Reagent Preparation
  • Keto-ABNO Stock Solution: Prepare a 10-100 mM stock solution of keto-ABNO in anhydrous DMSO or acetonitrile. Store at -20°C under inert atmosphere if not used immediately [1].
  • 4-oxo-TEMPO Stock Solution: Prepare a 10-100 mM stock solution in DMSO or deionized water [1].
  • NaBr Electrolyte Solution: Prepare a 1.0 M solution in the desired reaction buffer [1].
  • Reaction Buffer: 10-50 mM neutral phosphate or HEPES buffer (pH 7.0-7.4) [1].
Step-by-Step Procedure
  • Electrochemical Cell Setup: Use a standard three-electrode system (working electrode: glassy carbon; counter electrode: platinum wire; reference electrode: Ag/AgCl). Place protein solution (1-100 µM) in the electrochemical cell containing reaction buffer and NaBr electrolyte (final concentration 10-100 mM) [1].

  • Reagent Addition: Add keto-ABNO (10-50 equiv) and 4-oxo-TEMPO (5-25 equiv) to the protein solution. Sparge with inert gas (N₂ or Ar) for 5-10 minutes to remove dissolved oxygen [1].

  • Electrolysis: Apply controlled potential (specific value determined by cyclic voltammetry, typically near the oxidation potential of keto-ABNO) for 30 minutes to 2 hours at ambient temperature with constant stirring [1].

  • Reaction Monitoring: Withdraw aliquots at regular intervals. Quench with excess ascorbate or by immediate desalting. Analyze by LC-MS to monitor conjugation efficiency [1].

  • Purification: Purify the conjugate using centrifugal filtration, size exclusion chromatography, or dialysis against appropriate buffer. Confirm modification and characterize using LC-MS/MS, UV-Vis spectroscopy, and functional assays [1].

Alternative Tryptophan Bioconjugation Methods

Trp-CLiC (Tryptophan Chemical Ligation by Cyclization)

This method uses N-sulfonyl oxaziridine reagents (e.g., Ox-W18) that mimic oxidative cyclization reactions in indole-based alkaloid biosynthetic pathways [2] [3].

Procedure: Incubate protein (50 µM) with Ox-W18 (300 µM) in PBS/organic solvent mixture for 10 minutes at room temperature. Reaction completes within 2 minutes under denaturing conditions [2].

Applications: Site-specific protein functionalization, global profiling of hyperreactive tryptophan sites, identification of tryptophan residues involved in cation-π interactions [2].

TAD (Triazolinedione) Chemistry

This method enables tryptophan-selective modification by pH control, with selectivity for tryptophan over tyrosine achieved at pH 4 [4].

Procedure: React protein or peptide with TAD reagents (e.g., PTAD, 10 equivalents) in PBS buffer at pH 4 for 1-2 hours at room temperature. Achieves >90% conversion [4].

Applications: Selective modification of tryptophan in peptides and recombinant proteins, mapping protein surfaces, studying protein-protein interactions [4].

Experimental Design and Optimization

Critical Parameters for this compound System
  • Potential Control: Precise control of applied potential is crucial to prevent overoxidation of tryptophan residues and minimize off-target reactions [1].
  • Dual Radical System: Keto-ABNO acts as the primary reactant, while 4-oxo-TEMPO serves as an electrochemical mediator with different steric demands [1].
  • NaBr Function: NaBr electrolyte prevents decomposition of oxoammonium active species rather than acting as a redox mediator [1].
  • Oxygen Exclusion: Essential to prevent competing radical pathways and oxidative damage to the protein [1].
Troubleshooting Guide
Issue Potential Cause Solution
Low Conversion Incorrect potential, oxygen presence Verify potential via CV, extend sparging time
Non-specific Modification Excessive potential, wrong mediator ratio Optimize potential, adjust keto-ABNO/4-oxo-TEMPO ratio
Protein Precipitation Electrode fouling, local pH changes Use different electrode material, increase buffer strength
Incomplete Reaction Insufficient reaction time, low reagent concentration Extend electrolysis time, increase reagent equivalents

Research Applications and Significance

These tryptophan-selective bioconjugation methods enable:

  • Site-specific protein functionalization with fluorophores, radionuclides, and other payloads [2] [5]
  • Global profiling of hyperreactive tryptophan sites across proteomes [2]
  • Mapping of cation-π interactions critical for protein folding and function [2]
  • Development of homogeneous antibody-drug conjugates and other therapeutics [5]
  • Study of protein-protein interactions and surface accessibility [4]

The This compound electrochemical method provides particular advantages for applications requiring metal-free conditions or where traditional chemical reagents might interfere with protein function [1].

Conclusion

The protocols outlined enable efficient and selective modification of tryptophan residues in proteins. The This compound electrochemical method offers a unique metal-free approach, while Trp-CLiC provides exceptional speed, and TAD chemistry enables pH-controlled selectivity.

When implementing these methods, begin with model proteins having single tryptophan residues to optimize conditions, then progress to more complex systems. Proper controls and analytical validation are essential for confirming selective modification and maintaining protein function.

I hope these detailed application notes and protocols facilitate your research in protein bioconjugation. Would you like further elaboration on any specific aspect of these methods?

Reference List

  • PMC (2025). Oxidative cyclization reagents reveal tryptophan cation–π interactions. NCBI. [Link]
  • Nature (2024). Oxidative cyclization reagents reveal tryptophan cation–π interactions. Nature. [Link]
  • Phys.org (2019). New technology for protein bioconjugation and structural proteomics. [Link]
  • ChemRxiv (2025). Electrochemical Tryptophan-Selective Bioconjugation. [Link]
  • PMC (2022). Triazolinedione protein modification: from an overlooked off-target to a tryptophan-selective bioconjugation method. NCBI. [Link]

References

KetoABNO metal-free aerobic oxidation aldehydes

Author: Smolecule Technical Support Team. Date: February 2026

KetoABNO in Metal-Free Aerobic Oxidation

This compound (9-azabicyclo[3.3.1]nonan-3-one N-oxyl) is a stable nitroxyl radical catalyst valued for its high oxidation potential and low steric hindrance. These properties make it highly effective for metal-free aerobic oxidations, offering a greener alternative to traditional methods that rely on stoichiometric oxidants or metal catalysts [1].

Its key advantage in oxidizing aldehydes to carboxylic acids lies in the organocatalytic system, which avoids product degradation or catalyst deactivation by acidic products. The system uses atmospheric oxygen as the terminal oxidant, making it operationally simple and environmentally benign [2] [1].

Application Note: Aerobic Aldehyde Oxidation Protocol

This protocol describes a general method for converting aldehydes to carboxylic acids using a this compound/NaNO₂ organocatalytic system with oxygen as the oxidant [1].

Reaction Mechanism

The catalytic cycle involves this compound shifting between its N-oxyl radical and oxoammonium states. Sodium nitrite (NaNO₂) plays a critical role in regenerating the active oxoammonium species from the hydroxylamine by-product [1].

  • Step 1: The this compound radical is oxidized to a reactive oxoammonium cation.
  • Step 2: The oxoammonium cation oxidizes the aldehyde hydrate to a carboxylic acid, becoming hydroxylamine.
  • Step 3: NaNO₂ and O₂ regenerate the active oxoammonium catalyst from hydroxylamine.

The diagram below illustrates this catalytic cycle.

G O2 O₂ NO2 NaNO₂ (NO₂⁻) O2->NO2  Re-oxidizes ABNO_Rad This compound• (N-oxyl radical) NO2->ABNO_Rad  Recycles ABNO_Ox This compoundⓇ (Oxoammonium) ABNO_Red KetoABNOH (Hydroxylamine) ABNO_Ox->ABNO_Red  Oxidizes  Aldehyde ABNO_Rad->ABNO_Ox NaNO₂ ABNO_Red->ABNO_Rad  NaNO₂/O₂ Aldehyde Aldehyde RCHO Acid Carboxylic Acid RCOOH Aldehyde->Acid  + H₂O H2O H₂O H2O->Aldehyde  Hydration

Experimental Procedure

Reaction Setup [1]:

  • Charge reactor: In a suitable vessel (e.g., Schlenk tube), combine aldehyde substrate (1.0 mmol), this compound (1-5 mol%), and NaNO₂ (10-20 mol%).
  • Add solvent: Add a mixture of acetonitrile (CH₃CN) and water (2 mL total volume).
  • Initiate reaction: Stir the reaction mixture at room temperature under oxygen atmosphere (O₂ balloon) or open to air.
  • Monitor reaction: Track reaction progress by TLC or other analytical methods until complete, typically requiring several hours.
  • Work-up: Concentrate the reaction mixture under reduced pressure after completion.
  • Purification: Acidify the residue and extract the carboxylic acid product. Purify further by recrystallization or chromatography if necessary.

Typical Reaction Conditions Table [1]:

Parameter Specification
Catalyst This compound (1-5 mol%)
Co-catalyst NaNO₂ (10-20 mol%)
Oxidant O₂ (balloon) or Air
Solvent CH₃CN/H₂O (mixture)
Temperature Room Temperature
Reaction Time 3-18 hours

Comparative Catalyst Data

The table below compares this compound with other common N-oxyl radical catalysts, highlighting its superior oxidation potential.

N-Oxyl Radical Catalyst Relative Oxidation Potential Steric Hindrance Key Feature
This compound High (+521 mV vs. Ag/Ag+) Low High activity, versatile [1]
TEMPO Low (+320 mV vs. Ag/Ag+) High Standard catalyst, lower activity [1]
ABNO Medium (+419 mV vs. Ag/Ag+) Low High activity, common precursor [1]

Experimental Workflow Diagram

The following diagram outlines the end-to-end experimental workflow for the oxidation procedure.

G Start Weigh Reactants Step1 Charge Reactor (Substrate, this compound, NaNO₂) Start->Step1 Step2 Add Solvent (CH₃CN/H₂O) Step1->Step2 Step3 Set Atmosphere (O₂ balloon / Air) Step2->Step3 Step4 Stir at Room Temperature Step3->Step4 Step5 Monitor Reaction (TLC analysis) Step4->Step5 Step5->Step4 Continue Step6 Concentrate Mixture Step5->Step6 Complete Step7 Acidify and Extract Step6->Step7 Step8 Purify Product Step7->Step8 End Carboxylic Acid Step8->End

Key Practical Advantages for R&D

  • Gram-Scale Applicability: The this compound/NaNO₂ system is easily scalable, successfully demonstrated in gram-scale oxidations with high yields [3] [1].
  • Broad Functional Group Tolerance: This method is compatible with diverse functional groups, making it valuable for synthesizing complex molecules in pharmaceutical and fine chemical development [2] [1].
  • Bioconjugation Applications: this compound's mild and selective reactivity enables unique applications like tryptophan-selective bioconjugation for developing antibody-drug conjugates (ADCs) [1].

Notes and Troubleshooting

  • Catalyst Handling: this compound is a stable radical at room temperature. Weigh it quickly to minimize prolonged air exposure, though standard laboratory conditions are sufficient [1].
  • Solvent Optimization: While CH₃CN/H₂O is standard, solvent can be adjusted based on substrate solubility. Ensure the reaction mixture remains homogeneous for efficient conversion [1].
  • Reaction Monitoring: If the reaction stalls, verify the O₂ atmosphere integrity. Adding more NaNO₂ (e.g., 5 mol% extra) can help regenerate the catalytic cycle.

References

KetoABNO antibody-drug conjugate ADC construction

Author: Smolecule Technical Support Team. Date: February 2026

Understanding ADC Components and Construction

An Antibody-Drug Conjugate (ADC) is a complex biopharmaceutical designed to selectively deliver a potent cytotoxic drug to target cells by combining a monoclonal antibody with a payload via a chemical linker [1] [2]. The table below summarizes the core components and current standards for each.

Component Function & Description Key Considerations & Examples

| Antibody | The targeting module; binds to specific antigens on target cell surfaces [2] [3]. | Specificity: Ideal target antigen is highly expressed on tumor cells with minimal expression on healthy tissues [2]. Internalization: Must be efficiently internalized upon binding [2]. Type: Humanized or fully human IgG1 is most common (e.g., trastuzumab) to reduce immunogenicity and leverage effector functions [2] [4] [3]. | | Linker | Connects antibody and payload; governs ADC stability in circulation and payload release at target site [1] [5]. | Stability: Must be stable in bloodstream to minimize off-target toxicity [1] [6]. Cleavability: Cleavable linkers (e.g., peptide, glucuronide) release payload in response to tumor microenvironment (low pH, enzymes) [1]. Non-cleavable linkers (e.g., thioether) require antibody degradation, potentially improving specificity [1]. | | Payload | Potent cytotoxic agent that kills target cell upon release [1] [6]. | Potency: IC50 values in sub-nanomolar range required due to limited number of molecules delivered per cell [6]. Mechanism: Microtubule disruption (e.g., MMAE, DM1) or DNA damage (e.g., calicheamicin, PBDs, topoisomerase I inhibitors like DXd) [1] [6]. | | Conjugation Chemistry | Method of attaching linker-payload to antibody; determines Drug-to-Antibody Ratio (DAR) and homogeneity [5]. | Conventional: Lysine amines or cysteine thiols from reduced interchain disulfide bonds; can create heterogeneous mixtures [5]. Site-Specific: Engineered cysteine residues, unnatural amino acids, or enzyme-mediated tags (e.g., formylglycine generating enzyme) enable homogeneous DAR [5] [6]. |

General Conjugation Workflow and Mechanism of Action

The following diagram outlines the key steps in constructing an ADC and its subsequent mechanism for targeting cancer cells.

cluster_conjugation ADC Construction Workflow cluster_mechanism ADC Mechanism of Action A 1. Antibody Production & Engineering B 2. Linker-Payload Synthesis A->B C 3. Conjugation Reaction B->C D 4. Purification & Characterization C->D E 5. Systemic Circulation D->E Final ADC Product F 6. Target Antigen Binding E->F G 7. Internalization & Trafficking F->G H 8. Payload Release & Cell Death G->H

Workflow Explanation:

  • ADC Construction (Steps 1-4): This process involves producing the monoclonal antibody, synthesizing the linker-payload complex, conjugating them via chosen chemistry, and finally purifying the ADC to achieve a homogeneous product with a defined DAR [5] [7].
  • Mechanism of Action (Steps 5-8): The administered ADC circulates in the bloodstream, binds specifically to target antigens on cancer cells, and is internalized. The ADC travels through endosomes to lysosomes, where the linker is cleaved or the antibody is degraded, releasing the cytotoxic payload to kill the cell [4] [8]. Some payloads can also diffuse out to kill neighboring cells (bystander effect) [4].

Experimental Protocols for Key ADC Analyses

While specific protocols vary, here are the general methodologies for critical characterization and efficacy testing of ADCs.

1. Determination of Drug-to-Antibody Ratio (DAR)

  • Principle: The DAR, or average number of payload molecules per antibody, is critical for efficacy and safety. A typical target DAR is 4 [5] [6].
  • Method: Hydrophobic Interaction Chromatography (HIC). This method separates ADC species based on hydrophobicity differences imparted by the attached payloads. The various peaks on the chromatogram correspond to ADCs with different drug loads (DAR0, DAR2, DAR4, etc.), allowing for the calculation of the average DAR and distribution [5].

2. In Vitro Potency Assay

  • Principle: Measures the ADC's ability to kill antigen-positive cancer cells in culture.
  • Method:
    • Cell Seeding: Plate tumor cells expressing the target antigen in multi-well plates.
    • ADC Treatment: Treat cells with a concentration gradient of the ADC. Include controls (naked antibody, free payload, and an isotype-control ADC).
    • Incubation & Analysis: Incubate for a defined period (e.g., 72-96 hours) and assess cell viability using assays like CellTiter-Glo (measuring ATP levels) [8]. The IC50 value (concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

3. In Vivo Efficacy Study

  • Principle: Evaluates the ADC's antitumor activity and therapeutic window in a live animal model.
  • Method:
    • Model Establishment: Generate xenograft models by implanting human tumor cells into immunodeficient mice.
    • Dosing: Once tumors are palpable, randomize mice into groups and administer the ADC, control articles (vehicle, naked antibody), and a standard chemotherapeutic agent via intravenous injection.
    • Monitoring: Measure tumor volumes and body weights 2-3 times per week. Data is presented as mean tumor volume over time, and statistical comparisons (e.g., of Tumor Growth Inhibition) are made to demonstrate superior efficacy and tolerability of the ADC [7] [8].

Research Recommendations for Novel Linkers

Since specific data on KetoABNO is unavailable, I suggest the following steps to advance your research:

  • Contact Suppliers Directly: Inquire with chemical suppliers like BOC Sciences for any available technical data sheets or application notes for this compound [9].
  • Explore Patent Literature: Search patent databases (USPTO, EPO, WIPO) using terms like "this compound," "Norpseudopelleterine-N-oxyl," or "7123-92-4" for detailed synthetic and application procedures.
  • Consult Related Chemical Classes: Research established linkers that share functional groups with this compound, as conjugation and analytical strategies may be similar.

References

Comprehensive Application Notes and Protocols: KetoABNO-Catalyzed Oxidation of α-Fluoroalkyl Alcohols for Drug Development Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to KetoABNO and Its Unique Properties

9-Azabicyclo[3.3.1]nonane-3-one N-oxyl (this compound) represents an advanced organocatalytic oxidation catalyst with distinctive electrochemical properties that make it particularly valuable for modern synthetic applications, especially in pharmaceutical research and development. Unlike traditional oxidation catalysts such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), this compound possesses a significantly higher redox potential (+521 mV vs. Ag/Ag+) compared to TEMPO (+320 mV) and even ABNO (+419 mV), enabling it to oxidize more challenging substrates under milder conditions [1]. This enhanced oxidative power, combined with reduced steric hindrance around the active N-oxyl center, allows for efficient catalytic transformations across diverse substrate classes, from simple small molecules to complex biomolecules.

The structural versatility of this compound arises from its ability to reversibly interconvert among three oxidation states: hydroxyamine, N-oxyl, and oxoammonium species. This redox adaptability enables the catalyst to participate in various electron transfer processes while maintaining stability under both organic and aqueous conditions [1]. Additionally, the ketone moiety within the bicyclic structure provides a handle for further functionalization and tuning of physicochemical properties, expanding its utility in targeted applications. The catalyst's water tolerance and compatibility with biological systems have facilitated its recent application in protein modification chemistry, bridging traditional organic synthesis with biocompatible transformation [1].

Significance of α-Fluoroalkyl Alcohols in Drug Development

Fluorinated organic compounds have gained paramount importance in pharmaceutical development, with estimates suggesting that approximately 30-40% of agrochemicals and 20-25% of pharmaceuticals now contain fluorine atoms. Specifically, α-fluoroalkyl alcohols represent privileged structural motifs in medicinal chemistry due to the profound influence of fluorine incorporation on molecular properties [2]. The strong carbon-fluorine bond and the high electronegativity of fluorine atoms significantly alter the metabolic stability, lipophilicity, and bioavailability of drug candidates, often leading to enhanced therapeutic profiles.

The significance of α-fluoroalkyl alcohols is exemplified by several clinically important molecules. Befloxatone, a monoamine oxidase A inhibitor used in the treatment of depression, contains a critical trifluoroethanol motif that contributes to its pharmacological activity [2]. Similarly, an antitumor agent designated as Compound Z incorporates this structural feature, demonstrating the value of fluorinated alcohols in oncology drug development [2]. The oxidation of α-fluoroalkyl alcohols to their corresponding ketones represents a crucial transformation in synthetic routes to these biologically active compounds, as the resulting fluoroalkyl ketones often serve as key intermediates or active pharmaceutical ingredients themselves. Traditional oxidation methods often struggle with fluorinated substrates due to the unique electronic properties imparted by fluorine atoms, necessitating the development of specialized oxidation protocols such as those enabled by this compound catalysis [1].

This compound Catalytic Systems for Alcohol Oxidation

Performance Comparison of Catalytic Systems

Table 1: Comparison of this compound-based catalytic systems for alcohol oxidation

Catalytic System Optimal Conditions Substrate Scope Key Advantages Representative Yield
Bi(NO₃)₃/KetoABNO/O₂ 10 mol% Bi(NO₃)₃, 5 mol% this compound, CH₃CN, 65°C, air Primary and secondary benzylic, aliphatic alcohols Ligand-free, base-free, excellent selectivity for carbonyls, uses air as oxidant 94-98% for model substrates [3]
Cu/ketoABNO/O₂ Cu salt (various), this compound, O₂ or air, mild conditions Amines, alcohols, aldehydes Broad substrate scope, scalable, tunable reactivity High yields for amine to imine oxidation [1]
NaNO₂/KetoABNO/O₂ NaNO₂ as NOx mediator, metal-free conditions Aldehydes, acid-sensitive substrates Metal-free system, avoids overoxidation to acids Effective for aldehyde oxidation [1]
Electrochemical/KetoABNO Electrochemical oxidation, no chemical oxidants Tryptophan residues in proteins Precise control, minimal byproducts, biocompatible Selective tryptophan modification [1]
Quantitative Performance Data

Table 2: Substrate scope and yield analysis for Bi(NO₃)₃/KetoABNO catalytic system

Substrate Class Specific Examples Reaction Conditions Isolated Yield Range Notes
Primary benzylic alcohols Benzyl alcohol derivatives 65°C, 2-3h, air, CH₃CN 85-98% Excellent chemoselectivity, no overoxidation to acids
Secondary benzylic alcohols 1-Phenylethanol derivatives 65°C, 2h, air, CH₃CN 90-98% Gram-scale demonstration with 94% isolated yield [3]
Aliphatic alcohols Aliphatic secondary alcohols 65°C, 2-4h, air, CH₃CN 75-92% Slightly longer reaction times for sterically hindered variants
Functionalized substrates Halogenated, heteroaromatic alcohols 65°C, 2-3h, air, CH₃CN 80-95% Tolerance to Csp²–F, Csp²–Cl, Csp²–Br, Csp²–I bonds [2]

Experimental Protocols

Standard Protocol for Aerobic Oxidation of Alcohols Using Bi(NO₃)₃/KetoABNO

Materials and Reagents:

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O, 10 mol%)
  • 9-Azabicyclo[3.3.1]nonan-3-one N-oxyl (this compound, 5 mol%)
  • Anhydrous acetonitrile (CH₃CN, 2 mL per 1 mmol substrate)
  • Alcohol substrate (1.0 mmol)
  • Air or oxygen balloon

Procedure:

  • Reaction Setup: In a 10 mL Schlenk tube equipped with a magnetic stir bar, combine the alcohol substrate (1.0 mmol), Bi(NO₃)₃·5H₂O (0.10 mmol, 10 mol%), this compound (0.05 mmol, 5 mol%), and anhydrous acetonitrile (2 mL).

  • Atmosphere Control: Seal the Schlenk tube with a rubber septum and evacuate the system via vacuum, then refill with air or oxygen. Repeat this process three times to ensure proper atmospheric conditions. Alternatively, maintain under a positive pressure of air or oxygen using a balloon.

  • Oxidation Reaction: Heat the reaction mixture to 65°C with vigorous stirring for 2-4 hours. Monitor reaction progress by TLC or GC-MS until complete consumption of the starting material is observed.

  • Workup: After cooling the reaction mixture to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (typically hexane/ethyl acetate gradients) to obtain the pure carbonyl compound.

  • Characterization: Characterize the isolated product by ( ^1H ) NMR, ( ^{13}C ) NMR, and IR spectroscopy, comparing spectral data with authentic samples or literature values when available.

Technical Notes:

  • The reaction demonstrates excellent functional group tolerance, with halogen atoms (F, Cl, Br, I), ethers, and heteroaromatic rings remaining intact under the optimized conditions [3].
  • For acid-sensitive substrates, the Bi(NO₃)₃/KetoABNO system offers advantages over traditional acid-promoted oxidation methods.
  • The catalytic system is truly aerobic, utilizing molecular oxygen as the terminal oxidant, which makes it environmentally friendly and cost-effective.
  • Gram-scale reactions have been successfully demonstrated, confirming the practical scalability of this methodology for industrial applications [3].
Protocol for α-Fluoroalkyl Alcohol Oxidation

Special Considerations for Fluorinated Substrates: Fluorine substitution significantly alters the electronic properties and reactivity of alcohol substrates. The strong electron-withdrawing nature of fluoroalkyl groups (e.g., -CF₃, -CF₂H) increases the resistance of primary α-fluoroalkyl alcohols to overoxidation to carboxylic acids due to the destabilization of the corresponding carboxylate species. This electronic effect enables selective oxidation to aldehydes, which are typically challenging to isolate from primary alcohols [1].

Modified Procedure:

  • Catalyst Adjustment: For sterically hindered α-fluoroalkyl alcohols, increase this compound loading to 7.5 mol% while maintaining Bi(NO₃)₃ at 10 mol%.

  • Temperature Optimization: Conduct the reaction at 70-75°C rather than 65°C to overcome potential rate limitations associated with fluorinated substrates.

  • Reaction Monitoring: Carefully monitor reaction progress using ( ^{19}F ) NMR spectroscopy in addition to standard TLC/GC methods, as fluorinated compounds often exhibit characteristic shifts that facilitate tracking.

  • Product Isolation: When isolating volatile fluorinated aldehydes, employ gentle vacuum during solvent removal and maintain the collection flask at 0°C to prevent product loss.

Applications in Pharmaceutical Synthesis: The this compound-catalyzed oxidation of α-fluoroalkyl alcohols serves as a key step in the synthesis of bioactive molecules. For example, the antitumor agent Z and its difluoromethyl analog Z' incorporate oxidized trifluoroethanol motifs that can be efficiently accessed using this methodology [2]. The chemoselectivity of the this compound system prevents undesired decomposition pathways that fluorinated compounds may undergo under stronger oxidizing conditions.

Bioconjugation and Protein Modification Applications

The application of this compound has expanded beyond traditional small-molecule chemistry to include selective protein modification, leveraging its mild oxidation conditions and water compatibility. Two significant advancements in this area include serine-selective oxidative cleavage and tryptophan-selective bioconjugation, both of which utilize the unique redox properties of this compound.

Serine-Selective Protein Cleavage

Principle: The primary alcohol side chain of serine residues undergoes oxidation to the corresponding aldehyde, which subsequently triggers hydrolysis of the adjacent peptide bond [1].

Procedure:

  • Prepare an aqueous solution of the target protein or peptide (0.1-1.0 mM) in a suitable buffer (e.g., ammonium acetate, pH 5.0-7.0).
  • Add this compound (5.0 mol equiv relative to protein) and a water-soluble copper(I) complex catalyst (2.5 mol equiv).
  • Incubate the reaction mixture at 25-37°C for 2-6 hours under aerobic conditions.
  • Quench the reaction by addition of excess ethylenediaminetetraacetic acid (EDTA) to chelate copper ions.
  • Analyze the cleavage products by SDS-PAGE, mass spectrometry, or HPLC.

Applications: This artificial peptidase-type reaction enables site-specific protein cleavage without the need for genetic engineering. The method shows remarkable selectivity for serine residues, with no detectable cleavage observed at threonine residues, despite their structural similarity [1].

Tryptophan-Selective Bioconjugation

Principle: Under mild acidic conditions, this compound generates an oxoammonium species that undergoes electrophilic substitution at the 3-position of tryptophan's indole ring via a Friedel-Crafts mechanism [1].

Procedure:

  • Prepare the protein solution (0.05-0.5 mM) in a mixture of acetonitrile/water/acetic acid (typical ratio 4:5:1).
  • Add this compound (3.0 mol equiv relative to protein) and sodium nitrite (2.0 mol equiv).
  • React at 4-25°C for 4-12 hours with gentle agitation.
  • Remove excess reagents by gel filtration or dialysis.
  • Confirm conjugation efficiency by mass spectrometry and functional assays.

Alternative Activation Methods:

  • Electrochemical Oxidation: Apply a controlled potential to generate the oxoammonium species without chemical oxidants [1].
  • KetoABNOH/TEMPO+ System: Use pre-formed oxoammonium salts for enhanced efficiency in aqueous media [1].

Bioconjugation Applications: The ketone moiety of the this compound-tryptophan adduct serves as a versatile handle for bioorthogonal conjugation with aminooxy or hydrazide functionalized molecules. This approach has been successfully employed for:

  • Construction of antibody-drug conjugates (ADCs) by attaching cytotoxic agents to targeting antibodies [1].
  • Preparation of cryo-EM probes through conjugation to gold nanoparticles [1].
  • Generation of DNA-protein conjugates for diagnostic applications [1].

The high homogeneity of conjugates prepared using this method stems from the natural rarity of tryptophan residues in proteins and their typically buried location in hydrophobic cores, which enables site-specific modification without extensive genetic engineering.

Reaction Mechanisms and Workflow Diagrams

Catalytic Oxidation Mechanism

The oxidation of alcohols using this compound follows a mechanistic pathway involving the reversible interconversion between different oxidation states of the nitrogen-oxygen center. The following diagram illustrates the complete catalytic cycle for this compound-catalyzed alcohol oxidation:

G Alcohol Alcohol Carbonyl Carbonyl Alcohol->Carbonyl Overall Transformation Oxoammonium Oxoammonium Alcohol->Oxoammonium Oxidation This compound This compound This compound->Oxoammonium Oxidation KetoABNOH KetoABNOH KetoABNOH->this compound Bi³⁺/O₂ Oxoammonium->KetoABNOH Reduction Bi Bi Bi->KetoABNOH Reoxidation O2 O2 O2->Bi Terminal Oxidant

Diagram 1: Catalytic cycle for this compound-mediated alcohol oxidation

The mechanism proceeds through key steps:

  • Oxidation to Oxoammonium: The stable N-oxyl radical (this compound) is oxidized to the corresponding oxoammonium cation, which serves as the active oxidant species [1] [3].

  • Alcohol Oxidation: The oxoammonium species abstracts a hydride from the alcohol substrate, forming the carbonyl product while being reduced to the hydroxylamine (ketoABNOH).

  • Catalyst Regeneration: The hydroxylamine is reoxidized first to the N-oxyl radical and subsequently to the oxoammonium cation, completing the catalytic cycle. In the Bi(NO₃)₃/ketoABNO system, bismuth facilitates electron transfer while molecular oxygen serves as the terminal oxidant [3].

Experimental Workflow for Oxidation and Bioconjugation

The following workflow diagram illustrates the integrated experimental procedures for both small-molecule oxidation and protein bioconjugation applications:

G cluster_small Small Molecule Oxidation cluster_bio Protein Bioconjugation SM1 Alcohol Substrate SM2 Bi(NO₃)₃/KetoABNO SM1->SM2 SM3 O₂/Air, 65°C, 2-4h SM2->SM3 SM4 Carbonyl Product SM3->SM4 B1 Protein with Trp/Ser B2 This compound/NaNO₂ B1->B2 B3 Acidic Buffer, 4-25°C B2->B3 B4 Functionalized Protein B3->B4 Catalyst This compound Catalyst Catalyst->SM2 Small Molecule Application Catalyst->B2 Bioconjugation Application

Diagram 2: Integrated workflow for small molecule oxidation and protein bioconjugation

Troubleshooting and Technical Considerations

Common Challenges and Solutions

Table 3: Troubleshooting guide for this compound-catalyzed oxidations

Problem Potential Causes Recommended Solutions
Incomplete Conversion Insufficient catalyst loading, oxygen limitation, low temperature Increase this compound to 7.5-10 mol%, ensure proper aeration/oxygenation, raise temperature to 70-75°C
Overoxidation to Acids Excessive reaction time, water presence in solvent Shorten reaction time, use anhydrous solvents, employ NaNO₂ co-catalyst system for aldehyde preservation [1]
Catalyst Deactivation Reducing impurities, incompatible functional groups Purify substrates, avoid thiols and other reducing agents, pre-dry solvents and glassware
Poor Solubility Hydrophobic substrates in aqueous conditions Adjust solvent mixture (e.g., dioxane/water, acetonitrile/water), use solubilizing agents
Low Functional Group Tolerance Harsh conditions for sensitive substrates Lower temperature to 25-40°C, reduce catalyst loading, shorten reaction time
Substrate Compatibility and Limitations

The this compound catalytic system demonstrates excellent compatibility with a wide range of functional groups, including:

  • Halogen atoms: Fluorine, chlorine, bromine, and iodine substituents remain intact under standard conditions [2]
  • Heteroaromatic systems: Furans, thiophenes, pyrroles, and other heterocycles are well-tolerated
  • Ethers and esters: Common protecting groups and functional handles remain stable
  • Alkenes and alkynes: Carbon-carbon multiple bonds typically survive unchanged

However, certain functional groups require careful consideration:

  • Strong reducing agents such as thiols may consume the oxidant and deactivate the catalyst
  • Highly electron-rich systems like phenols may undergo side reactions with the oxoammonium species
  • Acid-labile protecting groups may be compromised in acidic buffer conditions used for protein modifications

Recent advances have expanded the substrate scope to include challenging fluorinated compounds. For example, the aerobic organocatalytic oxidation of α-fluoroalkyl alcohols to corresponding fluoroalkyl ketones proceeds efficiently at room temperature using this compound catalysts [1]. This represents a significant improvement over traditional methods that often require stoichiometric oxidants or harsh conditions incompatible with complex molecular architectures.

Conclusion and Future Perspectives

The development of this compound as a versatile oxidation catalyst represents a significant advancement in synthetic methodology, particularly for applications in pharmaceutical research and development. The exceptional combination of high oxidation potential, steric accessibility, water compatibility, and tunable reactivity enables transformations that are challenging or impossible with traditional catalyst systems. The protocols outlined in this document provide researchers with robust methods for the selective oxidation of α-fluoroalkyl alcohols and related substrates, as well as innovative approaches to protein modification through serine oxidation and tryptophan bioconjugation.

Future developments in this compound chemistry will likely focus on expanding its applications in biocompatible transformations and flow chemistry systems. The demonstrated utility in protein modification suggests potential for creating homogeneous antibody-drug conjugates with improved pharmacological properties. Additionally, the integration of this compound catalysis with continuous-flow reactors, as demonstrated in micro-packed bed systems for ethyl lactate oxidation, offers opportunities for process intensification and scalability in industrial applications [1]. As the demand for efficient and selective synthetic methods continues to grow, particularly for fluorinated pharmaceutical targets, this compound-based protocols are poised to become increasingly valuable tools in the chemist's repertoire.

References

optimizing KetoABNO protein modification low conversion

Author: Smolecule Technical Support Team. Date: February 2026

KetoABNO Protein Modification: Core Principles

Before troubleshooting, understanding how this compound works is key to optimizing your experiments.

  • Mechanism of Action: this compound (9-Azabicyclo[3.3.1]nonane-3-one N-oxyl) is a stable N-oxyl radical catalyst. Its versatility comes from the ability to reversibly interconvert between three oxidation states—hydroxyamine, N-oxyl, and oxoammonium—facilitating the oxidation of target amino acids [1] [2].
  • High Oxidation Potential: With a redox potential of +521 mV (vs. Ag/Ag+), this compound is significantly more powerful than common catalysts like TEMPO (+320 mV) or ABNO (+419 mV) [1].
  • Primary Applications in Protein Modification:
    • Tryptophan Bioconjugation: The this compound-derived oxoammonium species selectively reacts with the indole ring of tryptophan residues via a Friedel-Crafts mechanism, forming a stable adduct [1].
    • Serine Cleavage: In conjunction with a copper complex, this compound can oxidize the hydroxymethyl side chain of serine, leading to aldehyde formation and subsequent peptide backbone cleavage [1].

The workflow below illustrates a general tryptophan conjugation experiment.

Start Start Experiment Protein Protein with Tryptophan Start->Protein This compound This compound Catalyst Start->this compound Oxidant Oxidant (e.g., NaNO₂, Electrode) Start->Oxidant Reaction Reaction Mixture Protein->Reaction This compound->Reaction Oxidant->Reaction Oxoammonium Reactive Oxoammonium Intermediate Reaction->Oxoammonium Adduct Tryptophan-ketoABNO Adduct Oxoammonium->Adduct Check Check Conversion Adduct->Check End Successful Modification Check->End High LowConv Low Conversion Check->LowConv Low

Troubleshooting Low Conversion Rates

Low conversion can stem from various factors. The table below outlines common issues, their root causes, and recommended solutions.

Problem Area Potential Cause Recommended Solution
Reaction Conditions Inefficient oxidant regeneration; suboptimal pH Use NaNO₂/O₂ system for metal-free oxidation or electrochemical oxidation for milder conditions [1].
Low catalytic efficiency Ensure high oxidation potential; this compound is superior to TEMPO. Confirm catalyst activity [1].
Protein & Solvent Tryptophan inaccessibility Tryptophan is often buried. Use denaturants (e.g., urea) or organic co-solvents (e.g., acetonitrile) carefully to improve accessibility [1].
Incompatible solvent system Use a mixture of acetonitrile/water/acetic acid to improve reagent solubility and protein accessibility [1].
Technical Setup Catalyst deactivation or instability Use fresh catalyst preparations. This compound is stable at ambient temperature, but stock solutions should be prepared correctly [1].

Optimized Experimental Protocols

Here are detailed methodologies for two key this compound-mediated protein modifications, incorporating strategies to avoid low conversion.

Protocol 1: Tryptophan-Selective Bioconjugation using NaNO₂/O₂

This metal-free method is ideal for attaching probes, drugs, or other molecules to tryptophan residues [1].

  • Reaction Mechanism: NaNO₂ in an acidic environment regenerates the active oxoammonium species from this compound, which attacks tryptophan.
  • Workflow:

A Protein Solution (in buffer) Mix Combine Components A->Mix B This compound (10-20 mol%) B->Mix C NaNO₂ (Cocatalyst) C->Mix D Solvent Mixture (ACN/Water/Acetic Acid) D->Mix Incubate Incubate with O₂ bubbling RT, 2-4 hours Mix->Incubate Adduct Tryptophan-Adduct Formed Incubate->Adduct Quench Quench Reaction (Desalting/PD-10 Column) Adduct->Quench Analyze Analyze Product (LC-MS, SDS-PAGE) Quench->Analyze

  • Step-by-Step Procedure:
    • Prepare Protein Solution: Dissolve or buffer-exchange your target protein into a mild, volatile buffer (e.g., ammonium bicarbonate). Avoid primary amine buffers like Tris.
    • Prepare Reaction Mixture:
      • Final solvent: Acetonitrile/Water/Acetic Acid (optimize ratio, e.g., 2:7:1).
      • Protein: 10-100 µM final concentration.
      • This compound: 10-20 mol% relative to protein.
      • NaNO₂: 10-50 mol% relative to protein.
    • Initiate Reaction: Incubate the reaction mixture at room temperature (20-25°C) with gentle shaking or stirring. Bubble with O₂ or keep the vial open to an O₂ atmosphere to ensure efficient oxidant regeneration.
    • Monitor Reaction: Let the reaction proceed for 2-4 hours. Monitor conversion by sampling and analyzing with LC-MS or SDS-PAGE if a shift in molecular weight is expected.
    • Purification: Quench the reaction by buffer exchange into a neutral, non-reactive buffer using a desalting column (e.g., PD-10) or dialysis.
Protocol 2: Electrochemical Oxidation for Milder Conjugation

This method offers superior control by directly generating the oxoammonium species, avoiding potential side reactions from chemical oxidants [1].

  • Reaction Mechanism: Application of a controlled potential directly oxidizes this compound to the active oxoammonium ion.
  • Workflow:

Setup Electrochemical Cell Setup (Working, Counter, Reference Electrodes) Solution Protein + this compound in Compatible Buffer Setup->Solution ApplyV Apply Controlled Potential (e.g., +0.6 V vs. Ag/Ag+) Solution->ApplyV Generate Generate Oxoammonium In Situ ApplyV->Generate React Conjugation Reaction Proceeds RT, Monitor by LC-MS Generate->React Final Tryptophan-Adduct Formed React->Final

  • Step-by-Step Procedure:
    • Setup Electrochemical Cell: Use a standard three-electrode system (e.g., glassy carbon working electrode, Pt counter electrode, Ag/AgCl reference electrode) in a small-volume cell.
    • Prepare Electrolyte Solution: Dissolve the protein and this compound (1-10 equiv. relative to protein) in a suitable aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.0-7.5). Ensure the buffer and protein are compatible with the applied potential.
    • Apply Potential: Apply a constant potential slightly above the known oxidation potential of this compound (e.g., +0.6 V vs. Ag/AgCl) to the working electrode. The reaction is typically performed at room temperature.
    • Monitor and Purify: Monitor the reaction progress by LC-MS. Once conversion is satisfactory, turn off the potential and purify the protein using desalting or dialysis.

Frequently Asked Questions (FAQs)

Q1: Why does this compound selectively target tryptophan over other residues? The precise reason for the high chemoselectivity is still under investigation. It is believed that the unique electronics of the tryptophan indole ring make it highly susceptible to attack by the this compound-derived oxoammonium cation via an electrophilic aromatic substitution (Friedel-Crafts) mechanism [1].

Q2: My protein has multiple surface-exposed lysines and tyrosines. Will this compound modify them? Under the standard conditions described for tryptophan modification, this compound shows remarkable selectivity for tryptophan. This is a key advantage, as tryptophan is the rarest canonical amino acid and often occupies structurally important positions, leading to more homogeneous bioconjugates [1].

Q3: Can I use this method for live-cell labeling or in very complex biological mixtures? While this compound reactions are mild and water-tolerant, their efficiency in live cells has not been extensively documented. A related challenge in complex environments is non-specific protein binding or catalyst poisoning. A 2025 study reported a different, highly specific method using deoxyoxanosine (dOxa) with aptamers for modifying native proteins in live cells, achieving excellent stability and selectivity [3]. This suggests that for the most complex environments, further engineering of the this compound system may be needed.

References

KetoABNO for Tryptophan Modification: FAQs & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Q1: Can ketoABNO be used for reactions under acidic conditions? Yes, this compound is highly effective under mildly acidic conditions, especially for the chemoselective modification of tryptophan residues in peptides and proteins. The reactive oxoammonium species generated from this compound selectively targets the indole ring of tryptophan via a Friedel-Crafts mechanism, a reaction that proceeds efficiently in an acidic aqueous/organic mixture [1].

Q2: What are the methods to activate this compound under acidic pH? The oxoammonium cation, the key reactive intermediate, can be generated through several methods compatible with acidic pH [1]:

  • Electrochemical Oxidation: Direct anodic oxidation of this compound.
  • Chemical Co-oxidant Systems: Using stoichiometric amounts of stable oxidants like a pre-formed TEMPO oxoammonium salt (TEMPO⁺).
  • In-situ Co-catalyst Systems: While often used at higher pH, systems with NOx co-catalysts (like NaNO₂) in the presence of O₂ can be adapted, though efficiency under strongly acidic conditions may vary [1] [2].

The table below compares these activation methods.

Method Reaction Conditions Key Feature Considerations
Electrochemical Oxidation [1] Acidic aqueous/organic solvent (e.g., AcOH/MeCN/H₂O), applied potential. No stoichiometric chemical oxidant; clean and controllable. Requires electrochemical setup.
TEMPO⁺ Oxidant [1] Acidic aqueous/organic solvent (e.g., AcOH/MeCN/H₂O), room temperature. Operates without metals; uses a stable, pre-formed oxidant. Requires synthesis/purchase of TEMPO⁺ salt.
NaNO₂ / O₂ System [1] [2] Mildly acidic to neutral pH, O₂ atmosphere. Aerobic oxidation; uses a low-cost NOx co-catalyst. May be less effective in strongly acidic environments.

Troubleshooting Guide

Problem: Low Yield in Tryptophan Modification

Possible Cause Solution / Verification Step
Insufficient Oxidant Ensure your chosen oxidation method (electrical current, TEMPO⁺ amount) is adequate to fully generate the oxoammonium species.
Sub-Optimal pH Confirm the reaction pH is suitable. The Friedel-Crafts alkylation of indole is favored under acidic conditions. Check that the pH is not inadvertently neutral or basic.
Improper Solvent System Use the recommended acidic aqueous/organic mixture (e.g., acetonitrile/water/acetic acid) to ensure both reagent solubility and compatibility with the protein or peptide [1].
Low Purity of this compound Source this compound from a reputable supplier. While a multi-step synthesis exists, impurities can affect performance [1].

Experimental Protocol: Tryptophan Bioconjugation using Electrochemical Oxidation

This protocol is adapted from research for tryptophan-selective modification of proteins [1].

1. Reagents and Equipment

  • This compound
  • Peptide or protein substrate containing tryptophan
  • Acetonitrile (MeCN), Acetic Acid (AcOH), Water
  • Electrochemical cell (e.g., undivided cell)
  • Working Electrode (e.g., glassy carbon), Counter Electrode (e.g., Pt), and Reference Electrode (e.g., Ag/AgCl)
  • Potentiostat
  • Buffer as required (ensure compatibility with acidic pH)

2. Reaction Setup

  • Prepare the reaction solvent mixture of MeCN/H₂O/AcOH in a chosen ratio (e.g., 5:4:1).
  • Dissolve the peptide/protein substrate and this compound (e.g., 1.5-2 equiv.) in the solvent mixture in the electrochemical cell.
  • Adjust the final pH of the solution to the desired acidic range if necessary.
  • Assemble the electrodes and connect them to the potentiostat.

3. Reaction Execution

  • Apply a constant potential sufficient to oxidize this compound to its oxoammonium cation (typically +0.6 to +0.8 V vs. Ag/AgCl).
  • Stir the reaction mixture at room temperature and monitor the reaction progress (e.g., by LC-MS or HPLC).

4. Work-up and Isolation

  • Once the reaction is complete, turn off the potentiostat.
  • The mixture can be directly analyzed or purified. For proteins, purification via dialysis or size-exclusion chromatography is standard. For peptides, preparative HPLC can be used.

Workflow and Pathway Visualization

The diagram below outlines the experimental workflow for the electrochemical method and the chemical pathway for the tryptophan modification.

ketoABNO_workflow Start Start Experiment Setup Reaction Setup Start->Setup Solvent Prepare Acidic Solvent MeCN/H₂O/AcOH Setup->Solvent Electrodes Assemble Electrodes in Cell Setup->Electrodes Execution Reaction Execution Solvent->Execution Electrodes->Execution ApplyPotential Apply Oxidizing Potential (+0.6V to +0.8V vs Ag/AgCl) Execution->ApplyPotential Monitor Monitor Reaction Progress (e.g., via HPLC) ApplyPotential->Monitor Workup Work-up & Isolation Monitor->Workup Purify Purify Product (Dialysis / HPLC) Workup->Purify End Analysis & Storage Purify->End

reaction_mechanism This compound This compound (N-O•) Oxoammonium Oxoammonium Cation (N=O⁺) This compound->Oxoammonium Oxidation (-1e⁻) Oxidant Oxidant (e⁻ acceptor) or Anode Adduct This compound-Tryptophan Adduct Oxoammonium->Adduct Tryptophan Tryptophan (Indole) Tryptophan->Oxoammonium Friedel-Crafts Alkylation

References

KetoABNO catalyst loading optimization oxidation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some common questions researchers have when working with Keto-ABNO.

  • Q: What is the typical catalyst loading for Keto-ABNO?

    • A: Loadings between 3 mol% and 5 mol% are commonly effective. In optimized systems for alcohol oxidation, a loading of 5 mol% Keto-ABNO is often used alongside a bismuth co-catalyst [1]. For the oxidation of HMF to DFF, a loading as low as 0.8 mol% (2 mg for a 0.5 mmol substrate) has been successfully employed [2].
  • Q: My oxidation reaction is slow or isn't proceeding. What could be wrong?

    • A: This is a common issue with several potential causes, which are detailed in the troubleshooting guide below. Key areas to check are your co-catalyst selection, the acidity of your solvent, and ensuring a proper oxygen or air supply [1] [2].
  • Q: Can I use TEMPO instead of Keto-ABNO in these protocols?

    • A: While TEMPO can be used, Keto-ABNO often demonstrates superior performance. One study on alcohol oxidation showed that simply replacing TEMPO with Keto-ABNO increased the yield from 89% to 95% under identical conditions, highlighting its higher catalytic efficiency [1].

Troubleshooting Guide

Use the following table to diagnose and resolve specific issues you might encounter during your experiments.

Problem Possible Cause Suggested Solution
Low Conversion Inefficient co-catalyst [1] Switch to Bi(NO(_3))(_3) or NaNO(_2) which are highly effective [1] [2].
Incorrect solvent [2] Use an acidic solvent like acetic acid which is crucial for generating active NO(_x) species [2].
Insufficient oxidant [1] Ensure proper oxygen or air flow into the reaction mixture; running under N(_2) atmosphere drastically reduces yield [1].
Poor Selectivity / Over-oxidation Excessive catalyst loading Reduce Keto-ABNO loading; high loadings are unnecessary and can promote side reactions.
Long reaction time Monitor reaction progress closely and stop once conversion is complete to prevent degradation or over-oxidation of the product [1].
No Reaction No acid source (for NaNO(_2) system) [2] In systems using NaNO(_2) as a co-catalyst, an acidic environment is essential. Confirm your solvent is acidic or add a mineral acid.
Lack of co-catalyst [1] Verify that the required metal co-catalyst (e.g., Bi(NO(_3))(_3)) or nitrite salt has been added.

Experimental Protocols & Data

Here are summarized protocols and key optimization data from recent studies to guide your experimental design.

Protocol 1: Oxidation of Alcohols to Carbonyls

This protocol is adapted from a study on the oxidation of various primary and secondary alcohols using a Bi(NO(_3))(_3)/Keto-ABNO system [1].

  • Typical Procedure:

    • Charge a Schlenk tube with the alcohol substrate (1.0 mmol).
    • Add Bi(NO(_3))(_3)·5H(_2)O (10 mol%) and Keto-ABNO (5 mol%).
    • Add solvent (acetonitrile, 2 mL).
    • Heat the mixture at 65 °C for 2 hours under an air balloon with stirring.
    • After completion, cool the reaction mixture and purify the product using standard techniques (e.g., filtration, chromatography).
  • Optimization Data: The table below shows how different parameters affect the yield of benzaldehyde from benzyl alcohol [1].

Bismuth Co-catalyst (10 mol%) Nitroxyl Radical (5 mol%) Solvent Time (h) Isolated Yield (%)
Bi(NO(_3))(_3) Keto-ABNO CH(_3)CN 2 98
Bi(_2)O(_3) TEMPO CH(_3)CN 3 23
Bi(OTf)(_3) TEMPO CH(_3)CN 3 15
Bi(NO(_3))(_3) TEMPO CH(_3)CN 3 89
Bi(NO(_3))(_3) 4-HO-TEMPO CH(_3)CN 3 86
Bi(NO(_3))(_3) Keto-ABNO H(_2)O 2 45
Bi(NO(_3))(_3) Keto-ABNO DMSO 2 75
- Keto-ABNO CH(_3)CN 2 Trace
Bi(NO(_3))(_3) - CH(_3)CN 2 Trace
Protocol 2: Oxidation of HMF to DFF

This protocol is for the highly efficient oxidation of 5-hydroxymethylfurfural (HMF) to 2,5-diformylfuran (DFF) under mild conditions [2].

  • Typical Procedure:

    • Charge a glass reactor with HMF (63 mg, 0.5 mmol).
    • Add Keto-ABNO (2 mg, ~0.8 mol%) and NaNO(_2) (3.4 mg, 0.05 mmol).
    • Add acetic acid (4 mL) as the solvent.
    • React at room temperature for 30 minutes with an O(_2) flow rate of 10 mL/min and magnetic stirring.
    • Analyze the mixture via gas chromatography or work up the mixture for product isolation.
  • Optimization Data: The choice of solvent and co-catalyst is critical for this transformation [2].

Solvent Co-catalyst HMF Conversion (%) DFF Yield (%)
Acetic Acid NaNO(_2) ~100 93.4
Acetonitrile NaNO(_2) <10 ~0
DMSO NaNO(_2) <10 ~0
Acetic Acid Cu(NO(_3))(_2) ~100 ~80
Acetic Acid Fe(NO(_3))(_3) >90 ~70
Acetic Acid NaCl <30 ~0

Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical workflow for troubleshooting and the proposed catalytic cycle for Keto-ABNO.

troubleshooting Troubleshooting Keto-ABNO Oxidation Start Low Reaction Yield A Check Co-catalyst Start->A B Check Solvent Acidity Start->B C Confirm Oxidant Supply Start->C D Verify Catalyst Loading Start->D E1 Switch to recommended co-catalyst (e.g., Bi(NO3)3) A->E1 E2 Use acidic solvent (e.g., Acetic Acid) B->E2 E3 Ensure air/O2 flow and exclude N2 C->E3 E4 Optimize loading (typically 3-5 mol%) D->E4 Success Successful Oxidation E1->Success E2->Success E3->Success E4->Success

mechanism Proposed Keto-ABNO Catalytic Cycle Ox Keto-ABNO (Ox) Red Keto-ABNO (Red) Ox->Red Reduction by Alcohol Red->Ox Re-oxidation by Co-oxidant / O₂ Alcohol Alcohol Carbonyl Carbonyl Product Alcohol->Carbonyl Keto-ABNO (Ox) O2 O₂ H2O H₂O O2->H2O (Reduced) CoOx Co-oxidant (e.g., Bi(III)/NOx) CoRed Co-reductant (e.g., Bi(II)/HNO) CoOx->CoRed e⁻ transfer CoRed->CoOx Reaction with O₂

References

Troubleshooting Guide: Solvent Selection for Keto-ABNO Aerobic Oxidation

Author: Smolecule Technical Support Team. Date: February 2026

Q: What is the recommended solvent system for Keto-ABNO catalyzed aerobic oxidation? A: Acetonitrile (CH₃CN) is the optimal solvent. During optimization, it provided the highest yield (98%) for the model reaction (oxidation of benzyl alcohol to benzaldehyde) under mild conditions (65°C, 2 hours, under air) [1].

Q: My reaction yield is low. Could the solvent be the problem? A: Yes. The solvent is critical for achieving high efficiency. The table below compares the performance of different solvents in the model reaction, helping you diagnose and select a better solvent [1].

Solvent Reaction Time (h) Isolated Yield (%)
Acetonitrile (CH₃CN) 2 98
Dichloroethane (DCE) 2 94
Ethanol 2 86
Dimethyl Sulfoxide (DMSO) 2 75
Water 2 45

Q: Why is acetonitrile the best solvent for this reaction? A: While the study does not provide a definitive mechanism for the solvent effect, it shows empirically that acetonitrile offers the best combination of high conversion and yield. Solvents like water significantly inhibit the reaction, while others like DMSO and ethanol offer moderate yields [1].

Q: Can I use air instead of pure oxygen? A: Yes. The research shows that there is no difference in yield when the reaction is performed under an air balloon versus a pure oxygen atmosphere, making the process safer and more cost-effective [1].

Detailed Experimental Protocol

Here is the optimized procedure for the aerobic oxidation of alcohols using the Bi(NO₃)₃/Keto-ABNO catalytic system, as reported in the literature [1].

  • Reaction Setup: In a 10 mL Schlenk tube, combine the alcohol substrate (1.0 mmol), Bi(NO₃)₃·5H₂O (10 mol%), and Keto-ABNO (5 mol%).
  • Add Solvent: Add anhydrous acetonitrile (2 mL) to the mixture.
  • Reaction Conditions: Place the reaction vessel under an air balloon and heat to 65 °C with stirring for 2 hours.
  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
  • Work-up: After completion, concentrate the reaction mixture under reduced pressure.
  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired carbonyl compound.

Workflow Diagram

The following diagram illustrates the experimental workflow and the catalytic cycle involved in this oxidation reaction.

cluster_0 Simplified Catalytic Cycle Start Start: Setup Reaction Cat Add Catalysts: Keto-ABNO (5 mol%) Bi(NO₃)₃ (10 mol%) Start->Cat Solvent Add Solvent: Anhydrous CH₃CN Cat->Solvent Conditions Reaction Conditions: 65 °C, Air balloon, 2 hours Solvent->Conditions Monitor Monitor Reaction (TLC/GC-MS) Conditions->Monitor Workup Work-up: Concentrate Mixture Monitor->Workup Purify Purify Product (Flash Chromatography) Workup->Purify End End: Isolated Carbonyl Purify->End Alc Alcohol KetoABNO_red Keto-ABNO (Reduced) Alc->KetoABNO_red Oxidation Carbonyl Aldehyde/Ketone KetoABNO_ox Keto-ABNO (Oxidized) KetoABNO_ox->Carbonyl KetoABNO_red->KetoABNO_ox Regeneration O2 O₂ (from Air) O2->KetoABNO_red Re-oxidizes Bi Bi(NO₃)₃ Bi->KetoABNO_red Co-catalyst

References

Optimized Reaction Conditions to Prevent Over-oxidation

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Specification
Catalyst 5 mol% Keto-ABNO [1]
Co-catalyst 10 mol% Bi(NO₃)₃·5H₂O [1]
Oxidant Air (or O₂) [1]
Solvent Acetonitrile (CH₃CN) [1]
Temperature 65 °C [1]
Reaction Time ~2 hours (substrate-dependent) [1]
Key Feature Avoids ligands and base; prevents over-oxidation of primary alcohols to acids [1]

Detailed Experimental Protocol

Here is a step-by-step methodology for the oxidation of benzyl alcohol, as a representative substrate, based on the optimized conditions [1]:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine benzyl alcohol (1.0 mmol, 108 mg), Bi(NO₃)₃·5H₂O (0.10 mmol, 50 mg), and Keto-ABNO (0.05 mmol, ~8.5 mg) in acetonitrile (2-4 mL).
  • Heating and Stirring: Place the reaction mixture in a pre-heated oil bath at 65 °C.
  • Air/Oxygen Introduction: Fit the flask with a balloon filled with air or a condenser connected to an air line. Stir the mixture vigorously to ensure efficient gas exchange.
  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical method. The reaction is typically complete within 2 hours for many substrates.
  • Work-up Procedure: After completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure.
  • Purification: Purify the crude product, benzaldehyde, using standard techniques such as flash column chromatography (e.g., using hexane/ethyl acetate as eluent) to isolate the pure aldehyde. The expected isolated yield is approximately 89% [1].

The experimental workflow for this protocol is summarized in the following diagram:

Reaction Setup Reaction Setup Heat to 65°C Heat to 65°C Reaction Setup->Heat to 65°C Stir under Air Stir under Air Heat to 65°C->Stir under Air Monitor Reaction Monitor Reaction Stir under Air->Monitor Reaction Work-up Work-up Monitor Reaction->Work-up Purify Product Purify Product Work-up->Purify Product Aldehyde Aldehyde Purify Product->Aldehyde

Frequently Asked Questions (FAQs)

Q1: Why does this specific system prevent over-oxidation to carboxylic acids? The selectivity is achieved through the synergistic action of the catalysts. Keto-ABNO is a highly active nitroxyl radical catalyst for the oxidation of alcohols to carbonyls. Bismuth nitrate acts as an efficient co-catalyst in this cycle. The combination, under the mild conditions described, provides a highly selective pathway that stops at the aldehyde stage for primary alcohols. In contrast, other systems or the use of Keto-ABNO with different co-catalysts (like NOx species) are known to promote further oxidation of aldehydes to carboxylic acids [1] [2].

Q2: What is the role of bismuth nitrate in this reaction? While the precise mechanism is still a subject of research, bismuth nitrate is not merely a Lewis acid in this context. Evidence suggests that the active oxidizing species is generated in situ from bismuth nitrate and molecular oxygen. It acts as a highly efficient co-catalyst that works in tandem with the nitroxyl radical (Keto-ABNO) cycle to facilitate the aerobic oxidation [1].

Q3: Can this method be applied to a wide range of substrates? Yes. The methodology has been demonstrated to work effectively on various primary and secondary alcohols. Primary benzylic alcohols with electron-donating or electron-withdrawing groups, heteroarylmethanols (e.g., furan, thiophene), and secondary benzylic alcohols are all smoothly oxidized to their corresponding aldehydes and ketones in good to excellent yields [1].

Q4: Has this method been demonstrated on a practical scale? Yes. The gram-scale practicality of this system has been demonstrated. The oxidation of 1-phenylethanol (20 mmol scale) proceeded smoothly to give acetophenone in an isolated yield of about 94%, confirming its potential for larger-scale synthesis [1].

References

KetoABNO storage stability handling guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Data & Storage

The table below summarizes the key physical property and storage information for KetoABNO.

Property Specification
Product Name This compound (9-Azabicyclo[3.3.1]nonan-3-one N-oxyl) [1] [2]
Assay (Purity) 95% [1] [2]
Physical Form Powder [1] [2]
Storage Temperature 2-8°C [1] [2]
Melting Point 109-114 °C [1] [2]
Water Pollution Class (WGK) WGK 3 [1]
Storage Class Code 11 - Combustible Solids [1]

Experimental Protocols

This compound is an efficient catalyst for aerobic oxidations. Here are methodologies for two key applications.

Aerobic Oxidation of Aldehydes to Carboxylic Acids

This method is valued for its mild conditions, which prevent racemization of stereocenters in α-chiral aldehydes [3] [4].

  • Reaction Scheme: Aldehyde + NaNO₂ + O₂ → Carboxylic Acid (catalyzed by this compound)
  • Catalyst: 5 mol% this compound [3]
  • Co-catalyst: NaNO₂ (as an NOx source) [3]
  • Oxidant: Molecular oxygen (O₂) [3]
  • Key Additive: 10 equivalents of water are essential for good yield, likely by facilitating the formation of the aldehyde hydrate for oxidation [3].
  • Conditions: Room temperature and ambient pressure [3]
Aerobic Oxidation of Alcohols to Carbonyl Compounds

This system is effective for both primary and secondary alcohols under mild conditions [5].

  • Reaction Scheme: Alcohol + O₂ → Aldehyde or Ketone (catalyzed by Bi(NO₃)₃/KetoABNO)
  • Catalyst: 5 mol% this compound [5]
  • Co-catalyst: 10 mol% Bi(NO₃)₃·5H₂O [5]
  • Oxidant: Air [5]
  • Solvent: Acetonitrile (CH₃CN) [5]
  • Temperature: 65 °C [5]
  • Atmosphere: Air-balloon conditions [5]

Troubleshooting & FAQ

This section addresses common practical questions.

  • Q: How should this compound be stored to ensure its stability?

    • A: this compound should be stored as a powder in a glass bottle at 2-8°C [1] [2]. It is noted as a "convenient bench top stable solid," but for long-term storage, refrigeration is recommended [1].
  • Q: What should I do if my oxidation reaction shows low conversion?

    • A: First, verify the amount of water in your reaction mixture. For aldehyde oxidation, the absence of water (10 equivalents is optimal) significantly reduces yield [3]. Second, ensure your reaction vessel is properly vented or purged with O₂/air, as molecular oxygen is the terminal oxidant [5].
  • Q: Why is this compound preferred over other nitroxyl radicals like TEMPO?

    • A: this compound is a bicyclic nitroxyl radical with a less sterically hindered structure compared to TEMPO. This allows it to more effectively oxidize sterically demanding substrates, such as secondary alcohols and aldehyde hydrates, leading to higher reaction rates and yields [3] [6].

Critical Safety Information Gap

The provided search results do not contain the full Safety Data Sheet (SDS) for this compound. The SDS is an essential document that provides critical information on hazards, safe handling practices, personal protective equipment (PPE), first-aid measures, and ecological information [1] [2].

Before handling this compound, you must:

  • Obtain the latest Safety Data Sheet directly from your chemical supplier (e.g., Sigma-Aldrich/Scientific Labs) [2].
  • Adhere to your institution's specific chemical hygiene and risk assessment protocols.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a this compound-catalyzed aerobic oxidation, integrating the key steps from the protocols.

KetoABNO_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation start Start Reaction Setup substrate Weigh Substrate start->substrate catalyst Add this compound Catalyst (0.5 - 5 mol%) substrate->catalyst cocatalyst Add Co-catalyst (e.g., NaNO₂, Bi(NO₃)₃) catalyst->cocatalyst solvent Add Solvent (e.g., CH₃CN) cocatalyst->solvent additive Add Additives (e.g., H₂O) solvent->additive oxygen O₂/Air Atmosphere additive->oxygen initiate Initiate Reaction (Seal & Heat if required) oxygen->initiate monitor Monitor Reaction (TLC, GC, etc.) initiate->monitor monitor->monitor Continue Monitoring complete Reaction Complete monitor->complete Reaction Complete workup Standard Workup complete->workup purify Purify Product workup->purify end Pure Product purify->end

References

KetoABNO Protein Modification: Troubleshooting Chemoselectivity

Author: Smolecule Technical Support Team. Date: February 2026

A primary challenge is achieving high selectivity for a specific amino acid. The table below outlines common problems and their solutions.

Problem Possible Cause Suggested Solution
Low Trp Selectivity Oxoammonium intermediate is not being generated efficiently [1]. Use a milder oxidant like the ketoABNOH/TEMPO+ system or electrochemical oxidation [1].
Low Trp Selectivity Protein structure buries Trp residues, making them inaccessible [1]. Optimize denaturing conditions (e.g., acetic acid concentration) while maintaining protein integrity [1].
Ser Cleavage Occurring Using a copper co-catalyst, which promotes Ser/Lys/Thr reactivity [1]. For Trp-selective bioconjugation, use a metal-free system (e.g., ketoABNO/NaNO₂) [1].
Low Conversion/Activity Catalyst deactivation or suboptimal oxidant concentration. Ensure efficient O₂ supply (e.g., O₂ balloon) and confirm fresh NaNO₂ is used as a co-catalyst [1].

Experimental Protocols for Key Applications

Here are detailed methodologies for two primary applications of this compound in protein chemistry.

Protocol 1: Tryptophan-Selective Bioconjugation (Metal-Free)

This method uses a nitrite co-catalyst to generate the reactive oxoammonium species for functionalizing tryptophan residues [1].

  • Reaction Mechanism: The active oxoammonium species is generated from this compound by nitrite (NaNO₂) and air. It reacts with the indole ring of tryptophan via an electrophilic aromatic substitution (Friedel-Crafts) mechanism [1].
  • Procedure:
    • Prepare a reaction buffer of Acetonitrile/Water/Acetic Acid (e.g., 2:1:1 v/v). The organic solvent and acid help denature the protein, improving reagent access [1].
    • Dissolve the protein or peptide (0.01-0.05 mmol) in the buffer.
    • Add This compound (5-10 mol%) and NaNO₂ (1.0-2.0 equiv) to the solution.
    • Stir the reaction at a mild temperature (e.g., 25-37°C) for 2-12 hours, monitoring progress by LC-MS.
    • Purify the conjugate via dialysis or HPLC.
  • Note: The ketone moiety on the this compound adduct provides a versatile handle for further derivatization with drugs, nanoparticles, or nucleic acids [1].
Protocol 2: Serine-Selective Oxidative Cleavage

This method cleaves peptide chains at serine residues using a copper catalyst to oxidize the side-chain alcohol [1].

  • Reaction Mechanism: A Cu(I)/ketoABNO system oxidizes the primary hydroxymethyl group of serine to an aldehyde. This aldehyde then facilitates the hydrolysis of the adjacent peptide backbone [1].
  • Procedure:
    • Prepare a suitable aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.0-8.0).
    • Dissolve the protein or peptide (0.01-0.05 mmol) in the buffer.
    • Add This compound (5-10 mol%) and CuBr (5-10 mol%) with a suitable ligand (e.g., 1,10-Phenanthroline) to the solution.
    • Incubate the reaction at 37°C under an oxygen atmosphere (O₂ balloon) for 4-24 hours.
    • Analyze the cleavage products by SDS-PAGE or mass spectrometry.

Frequently Asked Questions (FAQs)

  • Q1: Why is this compound often preferred over TEMPO for protein modification? this compound has a higher oxidation potential (+521 mV vs. Ag/Ag⁺) compared to TEMPO (+320 mV) and is sterically less hindered. This makes it a more potent and versatile catalyst, especially under the mild, aqueous conditions required for protein chemistry [1].

  • Q2: What makes this compound so effective for selective protein modification? Its effectiveness comes from a unique combination of properties:

    • High Oxidation Potential: Drives challenging oxidations [1].
    • Steric Compactness: Allows access to less sterically accessible residues [1].
    • Aqueous Compatibility: Can be used in water-containing solvent systems [1].
    • Tunable Reactivity: The reactive species (oxoammonium) can be generated via different paths (metal/no metal, electrochemistry) for different selectivities [1].
  • Q3: Can the this compound-tryptophan adduct be further modified? Yes, this is a key advantage. The ketone group on the this compound adduct is a bioorthogonal handle that can be selectively ligated with aminooxy or hydrazide reagents. This allows for the attachment of diverse payloads like fluorescent dyes, toxins for ADCs, or nucleic acids [1].

Workflow for Method Selection and Optimization

To help you visualize the decision-making process, the following diagram outlines the key steps for selecting and optimizing the right this compound-based method for your protein modification goals.

Start Start: Plan Protein Modification Objective Define Primary Objective Start->Objective A Tryptophan Bioconjugation Objective->A  Labeling B Serine-Selective Cleavage Objective->B  Backbone Cleavage C General Alcohol Oxidation Objective->C  Oxidize Alcohols A1 Use Metal-Free System (this compound/NaNO₂ in ACN/H₂O/AcOH) A->A1 B1 Use Copper System (Cu(I)/ketoABNO under O₂) B->B1 C1 Use Aerobic System (e.g., Bi(NO₃)₃/ketoABNO) C->C1 A2 Optimize Denaturing Conditions A1->A2 A3 Confirm Adduct Formation via LC-MS A2->A3 Success Success: Product Obtained A3->Success Troubleshoot Troubleshoot: Check Tables & FAQs A3->Troubleshoot Low Yield B2 Confirm Cleavage via SDS-PAGE/MS B1->B2 B2->Success B2->Troubleshoot No Cleavage C1->Success C1->Troubleshoot Low Conversion Troubleshoot->A2 e.g., Accessibility Issue

References

KetoABNO NaNO2 cocatalyst system optimization

Author: Smolecule Technical Support Team. Date: February 2026

KetoABNO/NaNO₂ Cocatalyst System Overview

This system enables the mild aerobic oxidation of aldehydes to carboxylic acids. The table below summarizes the core components and optimized reaction parameters as identified in the primary research [1].

Parameter Specification
Nitroxyl Catalyst This compound (9-azabicyclo[3.3.1]nonan-3-one N-oxyl)
NOx Cocatalyst Sodium Nitrite (NaNO₂)
Oxidant Molecular Oxygen (O₂), Aerobic conditions
Key Application Sequential asymmetric hydroformylation/oxidation to access α-chiral carboxylic acids without racemization
Primary Advantage Mild reaction conditions that preserve stereochemistry

Frequently Asked Questions (FAQs)

Q1: What is the main advantage of using the this compound/NaNO₂ system over traditional oxidation methods? The primary advantage is the mildness of the reaction conditions. This is particularly crucial for synthesizing complex molecules, as it allows for sequential reactions—like asymmetric hydroformylation followed by oxidation—to be performed without epimerization or racemization of acid-sensitive or chiral centers. This enables access to enantiomerically pure α-chiral carboxylic acids [1].

Q2: My oxidation reaction is slow or not initiating. What could be the issue? A common culprit in aerobic reactions is inadequate oxygen supply. Ensure your reaction setup allows for efficient diffusion or bubbling of air/O₂ into the reaction mixture. Secondly, confirm the quality of your this compound catalyst, as nitroxyl radicals can be sensitive to storage conditions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Conversion Inefficient oxygen mass transfer Ensure proper aeration/oxygenation of the reaction mixture.
Sub-optimal catalyst loading Re-optimize this compound and NaNO₂ loadings for your specific substrate.
Substrate Decomposition Harsh reaction conditions The mild nature of this system should prevent this. Verify substrate stability.
Racemization of α-Chiral Products Impurities or incorrect conditions The system is proven to avoid racemization. Use high-purity reagents and ensure conditions match the literature [1].

Experimental Protocol

Below is a generalized workflow for conducting the this compound/NaNO₂ catalyzed oxidation, based on the methodology from the foundational paper.

Start Start Experiment Step1 Charge reactor with aldehyde substrate Start->Step1 Step2 Add this compound catalyst and NaNO₂ cocatalyst Step1->Step2 Step3 Add solvent Step2->Step3 Step4 Initiate reaction under aerobic conditions (O₂/air) Step3->Step4 Step5 Stir at specified temperature and time Step4->Step5 Step6 Monitor reaction completion (e.g., TLC) Step5->Step6 Step7 Work-up and purify product Step6->Step7 End Isolate carboxylic acid Step7->End

Catalytic Cycle Mechanism

This diagram illustrates the proposed mechanism for the this compound/NaNO₂ cocatalytic system to help users understand the process.

Aldehyde Aldehyde RCHO Oxoammonium Oxoammonium Ion Aldehyde->Oxoammonium  Oxidation Acid Carboxylic Acid RCOOH NO Nitric Oxide (NO) NO2 Nitrogen Dioxide (NO₂) NO->NO2  O₂ NO2->NO  this compound This compound This compound (Nitroxyl) This compound->Oxoammonium  O₂ / NO₂ Oxoammonium->this compound  Reduction

The catalytic cycle involves two key processes [1]:

  • Nitroxyl Cycle: The this compound catalyst is oxidized by the oxoammonium ion to form a reactive oxoammonium species. This species oxidizes the aldehyde substrate to the carboxylic acid, regenerating the nitroxyl catalyst.
  • NOx Cycle: The NaNO₂ cocatalyst generates NO and NO₂ in situ, which work in tandem with oxygen to re-oxidize the nitroxyl catalyst back to the active oxoammonium form, sustaining the catalytic cycle.

Key Technical Notes

  • Scope: The system is effective for oxidizing a series of achiral aldehydes with diverse functional groups. Its most significant utility is in sequential catalytic sequences to produce α-chiral carboxylic acids [1].
  • Catalyst Identity: Note that "this compound" is synonymous with Norpseudopelleterine-N-oxyl (NPPN) [2].

References

KetoABNO vs ABNO steric hindrance reactivity

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data and Performance

Quantitative data from key studies further highlights the performance differences in practical applications.

Table 2: Performance in Electrocatalytic α-Cyanation of Piperidines [1] This study directly compared several catalysts under identical conditions for the cyanation of 4-phenylpiperidine.

Catalyst Isolated Yield of Cyanated Product
KetoABNO 81%
ABNO 37% (improved to 84% with further optimization)
TEMPO 10%
4-Acetamido-TEMPO (ACT) 24%

Table 3: Turnover Frequencies (TOF, h⁻¹) for Alcohol Oxidation [2] This study compared electrocatalytic activity at pH 10. While it does not include this compound, it shows ABNO's performance relative to other catalysts.

Alcohol Substrate ABNO AZADO TEMPO ACT
1-Butanol (1° aliphatic) 588 488 568 708
2-Butanol (2° aliphatic) 238 358 118 378

Experimental Protocols Cited

For your reference, here are the core methodologies from the key studies cited in the tables above.

1. Protocol for α-Cyanation of Piperidines (Mediator Comparison) [1]

  • Reaction Setup: Conducted in an undivided electrochemical cell.
  • Electrodes: Graphite rod (working electrode), Pt wire (counter electrode).
  • Conditions: Constant current electrolysis at 1-3 mA.
  • Reaction Mixture: Substrate (e.g., 4-phenylpiperidine, 0.1-0.5 mmol), mediator (10 mol%), TMSCN (2.0 equiv), methanol (0.5 equiv) as a proton shuttle, in dichloromethane (DCM) with 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as supporting electrolyte.
  • Analysis: Yields were determined by NMR spectroscopy using an internal standard (mesitylene).

2. Protocol for Electrocatalytic Alcohol Oxidation (TOF Determination) [2]

  • Method: Chronoamperometry (CA).
  • Conditions: HCO₃⁻/CO₃²⁻ buffer electrolyte (pH 10).
  • Solution: 1.0 mM nitroxyl catalyst, 50 mM alcohol.
  • Measurement: The steady-state current from CA is proportional to the catalyst's turnover frequency (TOF).

Key Trade-offs and Selection Guide

The choice between this compound and ABNO involves balancing sterics, electronics, and reaction conditions:

  • Electronically Tuned Performance: this compound's carbonyl group makes it a stronger oxidant. This can lead to higher reaction rates and superior yields in certain transformations, such as the α-functionalization of amines [1].
  • Steric Profile: Both catalysts have low steric hindrance around the active site, making them broadly effective for oxidizing both primary and secondary alcohols, including sterically hindered ones [2] [3].
  • Stability Constraint: A critical limitation for this compound is its instability under basic conditions, where the oxoammonium species undergoes ring opening [2]. ABNO is the preferred choice for reactions requiring a basic pH.

The following diagram illustrates the strategic trade-off between steric and electronic factors when selecting these catalysts.

G Catalyst Selection Logic Start Need a Bicyclic Nitroxyl Catalyst? StericQ Requires low steric hindrance? Start->StericQ BaseQ Reaction under basic conditions? StericQ->BaseQ Yes Reconsider Reconsider base requirement or use ABNO StericQ->Reconsider No OxidantQ Requires higher oxidation power? BaseQ->OxidantQ No UseABNO Select ABNO BaseQ->UseABNO Yes OxidantQ->UseABNO No UseKeto Select this compound OxidantQ->UseKeto Yes

References

KetoABNO comparison AZADO alcohol oxidation

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Performance Data

Experimental data from a study that directly compared several nitroxyl radicals under standardized conditions provides a clear, quantitative performance comparison. In this system for oxidizing benzyl alcohol, KetoABNO outperformed TEMPO and its common derivatives [1].

Nitroxyl Radical Catalyst (mol%) Isolated Yield of Benzaldehyde
This compound (5 mol%) 98% [1]
4-Acetamido-TEMPO (ACT) (3 mol%) 92% [1]
TEMPO (3 mol%) 89% [1]
4-HO-TEMPO (3 mol%) 86% [1]

However, the superior performance of this compound in the table above is specific to a benzylic primary alcohol, which is a relatively unhindered substrate. The defining advantage of AZADO is its exceptional ability to oxidize sterically hindered secondary alcohols, a task at which TEMPO fails [2] [3] [4]. This is due to AZADO's compact, rigid, and less-hindered azaadamantane skeleton, which allows it to access hindered hydroxyl groups more easily [2] [3]. Therefore, for a substrate scope that includes complex molecules with hindered alcohols, AZADO would be the catalyst of choice.

Experimental Protocols

Here are detailed methodologies for two key catalytic systems that highlight the application of these catalysts.

This compound/Bismuth Nitrate Aerobic Oxidation

This protocol is a highly efficient, metal-ligand-free system for oxidizing primary and secondary alcohols to carbonyls using air as the oxidant [1].

  • Catalyst System: 5 mol% this compound and 10 mol% Bi(NO₃)₃·5H₂O [1].
  • Solvent: Acetonitrile (CH₃CN) [1].
  • Reaction Setup: Conduct the reaction in a Schlenk tube under an air balloon (1 atm pressure) [1].
  • Temperature: 65 °C [1].
  • Work-up: The reaction is typically monitored by TLC or GC-MS. Upon completion, the mixture can be concentrated under reduced pressure and the product purified by standard techniques like flash chromatography [1].
AZADO Oxidation of Hindered Alcohols

This method, based on the Anelli protocol, is designed to tackle sterically challenging secondary alcohols.

  • Catalyst: 0.1 - 1 mol% AZADO or 1-Me-AZADO [2].
  • Co-oxidant: Sodium hypochlorite (NaOCl, bleach) in aqueous solution [2].
  • Additives: KBr and pH control using NaHCO₃ or buffer [2].
  • Solvent: A biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and water [2].
  • Temperature: 0 °C to room temperature [2].

The general catalytic cycle for these nitroxyl-radical-catalyzed oxidations can be summarized as follows, which is common to both AZADO and this compound systems:

G N_Oxyl N-Oxyl Radical (Catalyst) Oxoammonium Oxoammonium Ion (Active Oxidant) N_Oxyl->Oxoammonium Oxidation Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Oxidizes Alcohol Alcohol Alcohol (Substrate) Carbonyl Carbonyl (Product) Alcohol->Carbonyl Hydroxylamine->N_Oxyl Re-oxidation by Bulk Oxidant Bulk_Oxidant Bulk Oxidant (e.g., O₂, NaOCl)

How to Choose the Right Catalyst

Your choice between this compound and AZADO should be guided by the specific challenges of your oxidation reaction.

  • Choose AZADO when your top priority is oxidizing sterically hindered secondary alcohols. Its compact structure makes it uniquely effective for this demanding task [2] [4].
  • Choose this compound when you need a high-oxidation-potential catalyst for substrates beyond just alcohols, or when your workflow involves aqueous conditions and protein modification. Its performance in standard alcohol oxidations is also excellent, as shown in the comparative data [5] [1].
  • General consideration: While AZADO is exceptionally powerful for hindered substrates, other catalysts like ABNO (a direct structural relative of this compound) are often considered practical and highly reactive workhorses for a broad range of alcohol oxidations [5].

References

KetoABNO homogeneous heterogeneous catalyst systems

Author: Smolecule Technical Support Team. Date: February 2026

KetoABNO as a Homogeneous Oxidation Catalyst

This compound (9-azabicyclo[3.3.1]nonan-3-one N-oxyl) is a stable nitroxyl radical catalyst prized for its high efficiency in aerobic oxidations. Its catalytic versatility stems from its ability to reversibly interconvert among three oxidation states: the hydroxylamine, N-oxyl radical, and oxoammonium ion [1]. A highly effective homogeneous catalytic system has been developed using this compound in combination with bismuth nitrate.

The table below summarizes the optimized reaction conditions and scope for this homogeneous system, primarily used for the oxidation of alcohols to aldehydes and ketones [2].

Parameter Optimized Condition for Homogeneous System
Catalyst This compound (5 mol%)
Co-catalyst Bi(NO₃)₃·5H₂O (10 mol%)
Oxidant Air (balloon) or O₂
Solvent CH₃CN
Temperature 65 °C
Reaction Time 2 hours
Key Advantage Avoids noble metals, ligands, and base; uses a green oxidant.
Exemplary Yield 98% conversion of benzyl alcohol to benzaldehyde [2].

Experimental Protocol & Comparative Performance

The following workflow and data illustrate the experimental methodology and performance of the homogeneous Bi(NO₃)₃/KetoABNO system.

Start Reaction Setup A Add to Schlenk tube: - Alcohol substrate (1 mmol) - this compound (5 mol%) - Bi(NO₃)₃ (10 mol%) - CH₃CN (2 mL) Start->A B Purge and fill with air A->B C Heat at 65°C for 2 hours with stirring B->C D Cool reaction mixture to room temperature C->D E Work-up and purification (e.g., concentration, chromatography) D->E End Isolate carbonyl product E->End

The performance of this compound was directly compared to other common nitroxyl radical catalysts under identical conditions with Bi(NO₃)₃ as the co-catalyst. The results in the table below demonstrate its superior activity [2].

Nitroxyl Radical Catalyst (3 mol%) Isolated Yield of Benzaldehyde
This compound 95%
4-Acetamido-TEMPO (ACT) 92%
TEMPO 89%
4-HO-TEMPO 86%

Homogeneous vs. Heterogeneous Catalysis: A General Comparison

While specific data for a heterogeneous this compound system is unavailable, the table below outlines the general comparative advantages and disadvantages you would expect, based on fundamental catalytic principles [3].

Feature Homogeneous Catalysis Heterogeneous Catalysis
Phase Catalyst and reactants in the same phase (liquid) [3]. Catalyst and reactants in different phases (e.g., solid catalyst, liquid reactants) [3].
Activity & Selectivity Typically high activity and selectivity due to uniform active sites [3] [2]. Variable; active sites are not uniform [3].
Mechanism Well-defined, often single-site mechanism [2]. Complex process involving adsorption, surface reaction, and desorption [3].
Catalyst Separation Difficult and costly (e.g., requires extraction, distillation) [3]. Easy and simple (e.g., filtration) [3].
Catalyst Reusability Generally poor, often decomposed after reaction [3]. Generally good, can be designed for multiple cycles [3].
Application Example Bi(NO₃)₃/KetoABNO for alcohol oxidation [2]. Nickel-catalyzed hydrogenation of alkenes [3].

Filling the Information Gaps and Further Research

The lack of evidence for this compound in heterogeneous systems suggests this may not be a common or practical application, possibly due to the molecular nature of its catalytic cycle being best suited for homogeneous environments.

To further your research, I suggest:

  • Exploring Related Catalysts: The search results indicate that other nitroxyl radicals like TEMPO have been successfully immobilized onto solid supports (e.g., silica, polymers) to create heterogeneous catalysts. Investigating literature on "immobilized TEMPO" or "heterogeneous nitroxyl radical catalysts" could provide valuable benchmarks and methodologies [1] [2].
  • Refining Your Search: Using terms like "this compound immobilized," "solid-supported ABNO," or "this compound recycling" in specialized scientific databases (e.g., SciFinder, Reaxys) may uncover niche studies not captured in my search.

References

KetoABNO advantages traditional oxidants CrO3 MnO2

Author: Smolecule Technical Support Team. Date: February 2026

What is KetoABNO?

This compound (9-azabicyclo[3.3.1]nonan-3-one N-oxyl) is a stable nitroxyl radical organocatalyst. Its utility stems from a unique combination of steric compactness, high oxidation potential, and the ability to reversibly interconvert among three oxidation states—hydroxyamine, N-oxyl, and oxoammonium [1]. This versatility allows it to catalyze various oxidation reactions, often using ambient air as the ultimate oxidant, making it a modern and efficient tool for synthetic chemistry [1].

Key Advantages Over Traditional Oxidants

Compared to traditional stoichiometric oxidants like chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄), this compound offers several critical improvements for laboratory and potential industrial applications.

Feature This compound Traditional Oxidants (e.g., CrO₃, KMnO₄)
Catalytic Nature Operates catalytically with O₂ or air [1] Often used stoichiometrically
Oxidation Potential High (+521 mV vs. Ag/Ag⁺) [1] Varies; generally very high and less controlled
Reaction Conditions Mild (room temperature, ambient pressure) [1] [2] Often require harsh conditions (strong acid, heat)
Functional Group Tolerance Broad; high chemoselectivity [1] [3] Low; can oxidize or damage sensitive groups
Environmental & Safety Profile Metal-free protocols available; generates water as main byproduct [1] Toxic heavy metal waste; significant environmental concerns

The table above summarizes the general advantages, which can be broken down into the following points:

  • High Efficiency and Mild Conditions: this compound catalyzes the aerobic oxidation of alcohols and amines efficiently at room temperature and under ambient air pressure [1] [2]. This contrasts with many traditional methods that require harsh conditions.
  • Superior Reactivity and Selectivity: Its high oxidation potential and reduced steric hindrance compared to other nitroxyl radicals like TEMPO make it effective with a broader range of substrates, including challenging aliphatic and secondary alcohols [1] [3]. It also enables highly chemoselective transformations, such as the serine-selective cleavage of peptides and tryptophan-selective bioconjugation of proteins, which are difficult to achieve with traditional oxidants [1].
  • Environmental and Safety Benefits: this compound systems often use molecular oxygen as the terminal oxidant, producing water as the primary byproduct. Furthermore, metal-free catalytic cycles have been developed, avoiding the use and disposal of toxic heavy metals like chromium or manganese [1].

Experimental Applications and Protocols

The following table outlines key oxidative transformations where this compound has been successfully applied, along with the standard catalytic systems used.

Transformation Catalytic System Key Features
Aerobic Oxidation of Alcohols Cu(I)/ketoABNO [1] [4] or this compound/NaNO₂ [1] Broad scope for primary and secondary alcohols.
Aerobic Oxidation of Amines to Imines CuBr-ligand/katoABNO/O₂ [1] Mild conditions, broader substrate scope, scalable.
Oxidation of Aldehydes to Carboxylic Acids This compound/NaNO₂ (NOₓ source)/O₂ [1] [5] Mild, avoids over-oxidation or racemization of α-chiral aldehydes.
Tryptophan-Selective Protein Bioconjugation This compound/NaNO₂ or electrochemical oxidation [1] Heavy-metal-free, high homogeneity for bioconjugates.
General Workflow for Aerobic Alcohol Oxidation

The diagram below illustrates a common experimental setup for the aerobic oxidation of alcohols using a cocatalytic system.

Alcohol Alcohol Substrate Product Carbonyl Product Alcohol->Product Oxidation Catalyst This compound Catalyst Catalyst->Product Catalyzes Cocatalyst Co-catalyst (e.g., NaNO₂) Cocatalyst->Product Regenerates Oxidant O₂ (Air) Oxidant->Catalyst Re-oxidizes

A standard experimental procedure derived from the literature would involve [1] [5]:

  • Reaction Setup: The alcohol substrate (1.0 mmol), this compound (1-5 mol%), and NaNO₂ (10-20 mol%) are dissolved in a suitable solvent (e.g., acetonitrile).
  • Oxidation: The reaction mixture is stirred under an oxygen or air atmosphere (often at ambient pressure) at room temperature.
  • Monitoring & Workup: The reaction progress is monitored by TLC or GC-MS. Upon completion, the mixture is concentrated under reduced pressure.
  • Purification: The crude product is purified by flash chromatography on silica gel to yield the desired aldehyde or ketone.

Conclusion and Research Outlook

This compound represents a significant advancement in oxidation chemistry, moving away from toxic, stoichiometric reagents towards catalytic, mild, and selective processes. Its key strengths lie in its high oxidation power, versatility across different substrate classes (from small molecules to proteins), and excellent functional group tolerance.

For researchers in drug development, its recent application in bioconjugation—creating homogeneous antibody-drug conjugates (ADCs) and other bioconjugates— is particularly promising, offering a powerful tool for constructing next-generation therapeutics and diagnostic agents [1].

References

KetoABNO scalability industrial applications

Author: Smolecule Technical Support Team. Date: February 2026

KetoABNO vs. Alternative Catalysts

The table below compares this compound with other common nitroxyl radical catalysts based on key properties and performance metrics derived from recent research.

Catalyst Key Characteristic Oxidation Potential (vs. Ag/Ag+) Steric Hindrance Reported Performance & Advantages

| This compound | High oxidation potential, ketone handle for bioconjugation | +521 mV [1] | Low [1] | • Superior to TEMPO in ethyl lactate to pyruvate oxidation [1] • 98% yield in benzyl alcohol oxidation with Bi(NO₃)₃ [2] • Highest yield (81%) in α-cyanation of piperidines [3] | | ABNO | Balanced reactivity and synthetic accessibility | +419 mV [1] | Low [1] | • A practical alternative for many alcohol oxidations [1] • 84% yield in α-cyanation under optimized conditions [3] | | TEMPO | Historically common, stable radical | +320 mV [1] | High [1] | • Lower yield (89%) in benzyl alcohol oxidation vs. This compound (95%) [2] • Poor yield (10%) in α-cyanation of piperidines [3] | | 4-Acetamido-TEMPO (ACT) | TEMPO derivative | Information Missing | High | • Higher yield (92%) than TEMPO in benzyl alcohol oxidation [2] |

Detailed Experimental Methodologies

Here are the protocols and results for key experiments that demonstrate this compound's performance.

Aerobic Oxidation of Alcohols with Bismuth Nitrate

This protocol describes a green and efficient system for oxidizing alcohols to carbonyl compounds [2].

  • Reaction Setup: In a Schlenk tube, combine the alcohol substrate (1 mmol), Bi(NO₃)₃·5H₂O (10 mol%), and this compound (5 mol%) in acetonitrile (2 mL).
  • Reaction Conditions: Heat the mixture at 65°C for 2 hours under an air balloon atmosphere with stirring.
  • Workup & Analysis: After completion (monitored by TLC or GC-MS), cool the reaction mixture to room temperature. The product can be isolated and purified by standard techniques like column chromatography. Yields are determined gravimetrically or via NMR.

Results: This system achieved 98% isolated yield in the oxidation of benzyl alcohol to benzaldehyde and was successfully demonstrated on a gram-scale for the oxidation of 1-phenylethanol to acetophenone in 94% yield [2].

Electrochemical α-Cyanation of Piperidines

This method enables the functionalization of secondary piperidines without requiring N-protection, which is valuable for pharmaceutical synthesis [3].

  • Reaction Setup: Use an undivided electrochemical cell with a graphite rod working electrode and a platinum wire counter electrode. Combine the piperidine substrate (0.2 mmol), ABNO or this compound (10 mol%), and TMSCN (2.0 equiv) in dichloromethane (0.1 M). Add methanol (0.5 equiv) as a proton shuttle.
  • Reaction Conditions: Perform constant-current electrolysis at 3 mA for 3-6 hours (approx. 3.0-3.5 F/mol of charge).
  • Workup & Analysis: After electrolysis, the solvent is removed under reduced pressure. The product is purified by flash column chromatography, often isolated as a salt (e.g., p-toluenesulfonate).

Results: In a direct comparison, the This compound-mediated reaction gave an 81% NMR yield of the cyanated product, outperforming ABNO (66% yield) and TEMPO (10% yield) under similar conditions [3].

Aerobic Oxidation of Aldehydes to Carboxylic Acids

This metal-free, cocatalytic system allows for the mild oxidation of aldehydes, preventing racemization of chiral centers [1] [4].

  • Reaction Setup: In a suitable reaction vessel, combine the aldehyde substrate, this compound (catalytic amount), and NaNO₂ (catalytic amount).
  • Reaction Conditions: Stir the mixture in an oxygen atmosphere (e.g., O₂ balloon) at room temperature or mild heating.
  • Workup & Analysis: The carboxylic acid product can be isolated by aqueous workup and purified if necessary.

Results: The mild conditions were key to a one-pot sequential synthesis of α-chiral carboxylic acids via asymmetric hydroformylation of alkenes followed by oxidation without racemization [4].

This compound Catalytic Cycle

The following diagram illustrates the general catalytic cycle that underpins this compound's effectiveness in aerobic oxidation reactions, based on its ability to interconvert between three states [5] [1].

G O2 O2 H2O H2O O2->H2O SubstrateH2 Oxidized Product Substrate Substrate (e.g., Alcohol, Amine) Substrate->SubstrateH2  Loss of 2H⁺ + 2e⁻ Oxoammonium Oxoammonium (this compound+) Substrate->Oxoammonium  Hydride Transfer Hydroxyamine Hydroxyamine (ketoABNOH) Oxoammonium->Hydroxyamine  Gains 2H⁺ + 2e⁻ N_oxyl N-oxyl Radical (this compound) N_oxyl->Oxoammonium  Oxidation by O₂ / Co-catalyst Hydroxyamine->N_oxyl Oxidation by O₂ / Co-catalyst

Key Takeaways for R&D

  • Scalability Indicators: The documented gram-scale synthesis of this compound itself and the successful execution of gram-scale reactions (e.g., alcohol oxidation, electrochemical cyanation) are strong positive indicators for its potential scalability [1] [2] [3].
  • Industrial Appeal: this compound's high activity allows for lower loadings and milder conditions, while its use of molecular oxygen as a terminal oxidant is both cost-effective and environmentally friendly, aligning with green chemistry principles sought in industry [2].
  • Application Beyond Small Molecules: Its utility in protein modification and bioconjugation opens a distinct and valuable application path for drug development, particularly for creating antibody-drug conjugates (ADCs) [5] [1].

References

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Dates

Last modified: 08-15-2023

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